Diphenyl aminooxyphosphonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
amino diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINZSQJVKLWNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660908 | |
| Record name | amino diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-31-7 | |
| Record name | amino diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diphenyl Aminooxyphosphonate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl aminooxyphosphonate, systematically known as O-(diphenoxyphosphinyl)hydroxylamine and often abbreviated as DPPH, is a versatile and reactive organophosphorus compound. Its unique chemical structure, featuring a phosphorus center bonded to two phenoxy groups and an aminooxy moiety, confers upon it a distinct reactivity profile, particularly as a potent electrophilic aminating agent. This technical guide provides an in-depth exploration of the chemical and physical properties of Diphenyl aminooxyphosphonate, detailed methodologies for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on its relevance to synthetic chemistry and drug discovery.
Section 1: Physicochemical Properties
Diphenyl aminooxyphosphonate is a compound of significant interest due to its utility in organic synthesis. A thorough understanding of its fundamental properties is crucial for its effective handling, application, and storage.
Chemical Structure and Identification
The structural formula of Diphenyl aminooxyphosphonate reveals a central phosphorus atom in a tetrahedral geometry, double-bonded to an oxygen atom and single-bonded to two phenoxy groups and an aminooxy (-ONH₂) group.
Key Identifiers:
-
Synonyms: O-(diphenoxyphosphinyl)hydroxylamine, Diphenylaminooxyphosphonate, 0-(diphenylphosphoryl)hydroxylamine[1][2]
-
InChI: 1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2[1][2]
Physical Properties
Experimentally determined physical properties for Diphenyl aminooxyphosphonate are not extensively reported in readily available literature, likely due to its primary use as a reactive intermediate. Commercial suppliers often list properties such as melting and boiling points as "N/A".[3] This may indicate that the compound is prone to decomposition upon heating, a common characteristic of highly reactive reagents.
| Property | Value | Source |
| Molecular Weight | 265.20 g/mol | PubChem[1][2] |
| Appearance | White solid | Organic Syntheses[1] |
| Melting Point | Not available (may decompose) | ChemSrc[3] |
| Boiling Point | Not available (may decompose) | ChemSrc[3] |
| Solubility | Low solubility in aprotic organic solvents | Enamine[4] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, likely in the range of 7.0-8.0 ppm. A broad singlet corresponding to the -NH₂ protons would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon atoms directly attached to the oxygen atoms appearing at a different chemical shift compared to the other aromatic carbons.
-
³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. The chemical shift for Diphenyl aminooxyphosphonate is expected to be in the range typical for phosphate esters.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for P=O stretching, P-O-C (aryl) stretching, and N-H stretching of the primary amine.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (265.20 g/mol ).
Section 2: Synthesis and Purification
The synthesis of Diphenyl aminooxyphosphonate is a critical aspect of its utility. A reliable and scalable synthetic protocol is essential for its application in research and development.
Synthetic Pathway Overview
A robust and scalable two-step synthesis of O-(Diphenylphosphinyl)hydroxylamine has been reported in Organic Syntheses.[1] This procedure offers high yield and purity, crucial for its use as a sensitive reagent. The overall process involves the protection of hydroxylamine, followed by reaction with diphenylphosphinic chloride and subsequent deprotection.
Caption: Synthetic workflow for Diphenyl aminooxyphosphonate.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
To a clean, dry 1-L 3-necked flask equipped with a magnetic stir bar, add tert-butyl N-hydroxycarbamate (1.10 equiv) and dichloromethane.
-
Fit the flask with an addition funnel, a nitrogen inlet, and a temperature probe.
-
Cool the stirred solution to below 0 °C.
-
In a separate flask, dissolve diphenylphosphinic chloride (1 equiv) in dichloromethane.
-
Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the pre-cooled hydroxylamine solution, maintaining the internal temperature below 0 °C.
-
Monitor the reaction completion by ¹H NMR.
-
Upon completion, warm the reaction mixture and wash the organic phase with a 5% aqueous citric acid solution.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Add hexane to the resulting slurry and continue to concentrate. Repeat the hexane addition and concentration.
-
Stir the resulting slurry at room temperature for 12 hours.
-
Collect the solid product by filtration, wash with a hexane:dichloromethane mixture, and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
Step 2: Synthesis of O-(Diphenylphosphinyl)hydroxylamine (Diphenyl aminooxyphosphonate)
-
In a 100-mL 3-necked flask under an argon atmosphere, suspend tert-butyl-(diphenylphosphoryl)oxycarbamate (1 equiv) in dichloromethane.
-
Cool the suspension to -5 °C.
-
Add methanesulfonic acid (3.00 equiv) dropwise over 15 minutes.
-
Maintain the reaction mixture at -5 °C for 2 hours, monitoring for completion by ¹H NMR.
-
Once the reaction is complete, transfer the slurry to a sintered glass Büchner funnel with filter paper.
-
Wash the filter cake with dichloromethane.
-
Dry the final product under vacuum at room temperature to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.
Purification and Characterization
Purification of Diphenyl aminooxyphosphonate is typically achieved through filtration and washing of the precipitated solid, as detailed in the synthetic protocol. The purity can be assessed by ¹H NMR spectroscopy.[1] Due to its potential thermal instability, purification by distillation is generally avoided.
Section 3: Chemical Properties and Reactivity
Diphenyl aminooxyphosphonate is primarily utilized for its ability to act as an electrophilic aminating agent. This reactivity stems from the presence of a good leaving group (diphenylphosphinate) attached to the nitrogen atom of hydroxylamine.
Electrophilic Amination Reactions
Diphenyl aminooxyphosphonate is a key reagent for the formation of C-N, N-N, O-N, and S-N bonds.[5] It serves as a source of an electrophilic "NH₂" group, which can react with a variety of nucleophiles.
Caption: General scheme of electrophilic amination.
This reagent has been successfully employed in the amination of:
-
Carbanions: Stabilized carbanions can be effectively aminated to form new C-N bonds.
-
Nitrogen Heterocycles: It readily reacts with the NH group in heterocycles like indoles and carbazoles.
-
Amines: Primary and secondary amines can be N-aminated after deprotonation.
-
Grignard Reagents: Organometallic reagents such as Grignard reagents can also serve as nucleophiles in reactions with Diphenyl aminooxyphosphonate.[4]
The use of such hydroxylamine-derived reagents often allows for stereo- and regioselective transformations without the need for expensive metal catalysts.[5]
Stability and Storage
Diphenyl aminooxyphosphonate is a solid that is stable enough for benchtop handling. However, it is recommended to store the compound at 2-8°C, protected from light and under an inert atmosphere to ensure its long-term stability and reactivity. As noted in safety evaluations, the compound can be highly energetic with a low onset of thermal decomposition, necessitating careful handling and avoiding prolonged heating.[1]
Section 4: Applications in Drug Development and Research
While direct applications of Diphenyl aminooxyphosphonate in marketed drugs are not widely documented, its role as a synthetic tool and the broader biological activities of related aminophosphonates highlight its potential in drug discovery and development.
Synthetic Utility in Medicinal Chemistry
The ability of Diphenyl aminooxyphosphonate to introduce an amino group into complex molecules under mild conditions makes it a valuable tool for medicinal chemists. The synthesis of novel nitrogen-containing compounds is a cornerstone of drug discovery, as the amino group is a key pharmacophore in a vast array of therapeutic agents. Its use can facilitate the synthesis of libraries of new chemical entities for biological screening.
Potential Biological Activities of Aminooxyphosphonate Derivatives
The broader class of aminophosphonates has been shown to exhibit a wide range of biological activities, suggesting that derivatives synthesized using Diphenyl aminooxyphosphonate could be of therapeutic interest. These activities include:
-
Antimicrobial Agents: Some α-aminophosphonates have demonstrated activity against pathogenic bacteria.[6] The aminooxy functionality could potentially be explored for the development of novel antibacterial agents, possibly through mechanisms involving the inhibition of essential enzymes like ribonucleotide reductase.[4]
-
Antiviral Agents: Certain α-aminophosphonates have been synthesized and evaluated for their antiviral activity, for instance, against the papaya ringspot virus.[7]
-
Enzyme Inhibitors: The structural similarity of aminophosphonates to amino acids makes them potential inhibitors of enzymes that process amino acids or peptides.
Comparison with Bisphosphonates
It is important to distinguish aminooxyphosphonates from the well-established class of bisphosphonate drugs (e.g., alendronate). Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of osteoporosis and other bone diseases.[8][9] Their mechanism of action typically involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway within osteoclasts.[10][11] While Diphenyl aminooxyphosphonate is not a bisphosphonate, the presence of the phosphonate group suggests that its derivatives could be investigated for potential effects on bone metabolism or other phosphate-related biological processes.
Conclusion
Diphenyl aminooxyphosphonate is a valuable and reactive reagent in modern organic synthesis. Its primary utility lies in its capacity as an efficient electrophilic aminating agent, enabling the formation of various nitrogen-containing compounds under mild conditions. While its direct application in drug development is not yet established, its synthetic utility and the diverse biological activities of the broader aminophosphonate class suggest a promising potential for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging this powerful synthetic tool.
References
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Benkovics, T., Neel, A. J., Zhao, R., & Hughes, G. J. (2020). Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Syntheses, 97, 54-65. [Link]
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Kennel, K. A., & Drake, M. T. (2009). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 84(7), 632–640. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44828816, Diphenyl aminooxyphosphonate. Retrieved from [Link]
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Kumar, A., & Dulaha, S. (2016). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. RSC Advances, 6(78), 74759-74781. [Link]
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Shintani, T., & Nozaki, K. (2001). Phosphorazidic acid, diphenyl ester. Organic Syntheses, 78, 250. [Link]
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ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Download Table]. Retrieved from [Link]
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ChemSrc. (n.d.). DIPHENYL AMINOOXYPHOSPHONATE | CAS#:88088-31-7. Retrieved from [Link]
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Van der Veken, P., et al. (2005). Mechanism of aminobisphosphonate action: characterization of alendronate inhibition of the isoprenoid pathway. Biochemical and Biophysical Research Communications, 331(3), 843-850. [Link]
-
ResearchGate. (n.d.). Solubilities of Diphenylphosphinic Acid in Selected Solvents. [Request PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates. [Request PDF]. Retrieved from [Link]
-
Fleisch, H. (1998). Mechanisms of action of bisphosphonates. Endocrine Reviews, 19(1), 80-100. [Link]
-
Li, X., et al. (2014). Synthesis and antiphytoviral activity of α-aminophosphonates containing 3, 5-diphenyl-2-isoxazoline as potential papaya ringspot virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5072. [Link]
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Shermolovich, Y. G., et al. (2002). An Improved Preparation of O-(Diphenylphosphinyl)hydroxylamine. Synthetic Communications, 32(18), 2843-2847. [Link]
-
ResearchGate. (n.d.). Effect of diphenyliodonium hexafluorophosphate on the physical and chemical properties of ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione sensitizers as initiators. Retrieved from [Link]
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Rogers, M. J., et al. (2003). Molecular mechanisms of action of bisphosphonates: current status. Clinical Cancer Research, 9(10 Pt 2), 3586s-3594s. [Link]
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Russell, R. G. (2007). Bisphosphonates: mode of action and pharmacology. Pediatrics, 119 Suppl 2, S150-S162. [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Diphenyl Aminooxyphosphonates via the Kabachnik-Fields Reaction
Introduction: The Significance of α-Aminooxyphosphonates and the Power of the Kabachnik-Fields Reaction
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with potential biological activity is of paramount importance. Among these, α-aminophosphonates and their derivatives have garnered significant attention as bioisosteres of α-amino acids. Their tetrahedral phosphorus center, in place of the planar carboxylate group of amino acids, imparts unique steric and electronic properties, making them potent inhibitors of various enzymes. This guide focuses on a specific subclass, diphenyl aminooxyphosphonates, which incorporate a reactive N-O bond, opening avenues for further chemical modifications and the design of innovative prodrugs.
The Kabachnik-Fields reaction stands as a cornerstone of organophosphorus chemistry, offering a convergent and atom-economical three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl reagent to construct the α-aminophosphonate backbone.[1][2] This powerful reaction has been adapted for a wide array of substrates and reaction conditions, including environmentally benign solvent-free and microwave-assisted protocols.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of diphenyl aminooxyphosphonates, leveraging the efficiency of the Kabachnik-Fields reaction. We will delve into the causality behind experimental choices, provide a self-validating system for the protocol, and ground our discussion in authoritative scientific literature.
Experimental Workflow: A Visual Guide
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages of the synthesis, purification, and characterization of diphenyl aminooxyphosphonates.
Caption: A streamlined workflow for the synthesis of diphenyl aminooxyphosphonates.
Detailed Synthesis Protocol: Diphenyl α-(Benzyloxyamino)phosphonate
This protocol details the synthesis of a representative diphenyl aminooxyphosphonate, diphenyl α-(benzyloxyamino)phenylmethylphosphonate, from benzaldehyde, O-benzylhydroxylamine, and diphenyl phosphite.
Materials and Reagents:
-
Benzaldehyde (freshly distilled)
-
O-Benzylhydroxylamine hydrochloride
-
Triethylamine (Et3N)
-
Diphenyl phosphite
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel (for column chromatography)
Equipment:
-
Microwave synthesizer
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Free O-Benzylhydroxylamine: In a small flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 mmol) in water and add triethylamine (1.2 mmol) dropwise with stirring. Extract the free O-benzylhydroxylamine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil is used directly in the next step.
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), the freshly prepared O-benzylhydroxylamine (1.0 mmol), and diphenyl phosphite (1.0 mmol).
-
Microwave Irradiation: Place the sealed vial in the microwave synthesizer. Irradiate the reaction mixture at 80-100°C for 10-20 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure diphenyl α-(benzyloxyamino)phenylmethylphosphonate.
Reaction Parameters and Expected Outcome
The following table summarizes the key parameters for the synthesis of diphenyl α-(benzyloxyamino)phenylmethylphosphonate.
| Parameter | Value |
| Reactants | Benzaldehyde, O-Benzylhydroxylamine, Diphenyl Phosphite |
| Stoichiometry | 1:1:1 |
| Catalyst | None (Solvent-free) |
| Solvent | None |
| Temperature | 80-100°C |
| Reaction Time | 10-20 minutes |
| Purification | Column Chromatography |
| Expected Yield | 70-90% |
Mechanism and Scientific Rationale
The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway".[5] The predominant pathway is often dictated by the nature of the reactants.[1] In the context of the synthesis of diphenyl aminooxyphosphonates, the imine pathway is generally favored.
Caption: The proposed imine pathway for the synthesis of diphenyl aminooxyphosphonates.
Rationale for Experimental Choices:
-
Solvent-Free and Microwave-Assisted Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste and significantly shortening reaction times. Microwave irradiation provides efficient and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating.[4]
-
Use of Diphenyl Phosphite: Diphenyl phosphite is a readily available and effective hydrophosphorylating agent in the Kabachnik-Fields reaction.[2] The resulting diphenyl ester can be more stable than its dialkyl counterparts and may offer advantages in subsequent purification steps.
-
O-Benzylhydroxylamine: The benzyl protecting group on the hydroxylamine is robust enough to withstand the reaction conditions but can be readily removed by hydrogenolysis if the free aminooxy functionality is desired for further derivatization.
Product Characterization: A Self-Validating System
Thorough characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methine proton (CH-P), and the methylene protons of the benzyl group. The coupling of the methine proton to the phosphorus atom (²JPH) is a key diagnostic feature.
-
¹³C NMR: Will display signals for all carbon atoms in the molecule, with the carbon atom attached to the phosphorus showing a characteristic coupling constant (¹JPC).
-
³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of α-aminophosphonates.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the P=O, P-O-C, and C-N bonds. The absence of a strong C=O stretching band from the starting aldehyde confirms the completion of the reaction.[7]
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful incorporation of all three components.
Conclusion
The Kabachnik-Fields reaction provides a highly efficient and versatile platform for the synthesis of diphenyl aminooxyphosphonates. The one-pot, solvent-free, and microwave-assisted protocol presented in this application note offers a rapid and environmentally conscious approach to these valuable compounds. The detailed experimental procedure, coupled with a thorough understanding of the reaction mechanism and appropriate analytical characterization, provides researchers, scientists, and drug development professionals with a robust and reliable method for accessing this important class of molecules.
References
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Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. Available at: [Link]
-
Reddy, B. S., et al. (2019). One-pot synthesis of α-sulfoximinophosphonate via Kabachnik–Fields reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. Available at: [Link]
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Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules. Available at: [Link]
-
Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum. Available at: [Link]
-
Chinnam, S., et al. (2013). Synthesis, spectral characterization and antimicrobial evaluation of novel α-aminophosphonates. Der Pharma Chemica. Available at: [Link]
-
Ordóñez, M., et al. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. Available at: [Link]
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Reddy, C. R., et al. (2011). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. Journal of the Serbian Chemical Society. Available at: [Link]
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Application Notes & Protocols: A Guide to the Experimental Synthesis of α-Aminophosphonates
Introduction: The Significance of α-Aminophosphonates
α-Aminophosphonates are a pivotal class of organophosphorus compounds that have garnered substantial interest across the scientific community, particularly in medicinal chemistry and drug development.[1][2] Structurally, they are analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1][3] This fundamental change in geometry, acidity, and steric bulk allows them to act as effective mimics of natural amino acids, leading to potent and selective interactions with biological systems.[3] Consequently, α-aminophosphonates are recognized as powerful enzyme inhibitors, with applications as anticancer agents, antibiotics, antivirals, and herbicides.[4][5][6]
The most direct and widely employed synthetic strategies for accessing these valuable scaffolds are the one-pot, three-component Kabachnik-Fields reaction and the related two-component Pudovik reaction.[1][7][8] This guide provides a detailed exploration of the experimental setup for α-aminophosphonate synthesis, focusing on the underlying mechanisms, modern energy-efficient protocols, and rigorous characterization techniques.
Mechanistic Foundations: The Kabachnik-Fields and Pudovik Reactions
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The synthesis of α-aminophosphonates is predominantly governed by two interconnected pathways.
The Kabachnik-Fields Reaction
This reaction is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite.[3][5] The elegance of this reaction lies in its convergence, bringing together three simple starting materials in a single step to create a more complex, high-value product. Mechanistically, the reaction is believed to proceed via one of two primary pathways, with the dominant route depending on the specific nature and reactivity of the substrates.[1][8]
-
Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond to yield the final α-aminophosphonate.[1][8]
-
α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the target product.[1][8]
Experimental Design: From Catalyst Choice to Green Chemistry
The successful synthesis of α-aminophosphonates hinges on the careful selection of reaction parameters. While classical approaches often rely on prolonged heating and catalysts, modern methods prioritize efficiency, safety, and environmental sustainability.
Catalysis: Many Kabachnik-Fields reactions benefit from catalysis to enhance reaction rates and yields. Both Lewis acids (e.g., metal triflates, InCl₃, SnCl₂) and Brønsted acids are commonly employed to activate either the carbonyl group towards nucleophilic attack or the imine intermediate for phosphite addition. [1][9]However, a significant trend in the field is the development of catalyst-free protocols.
Modern Energy Sources: The adoption of alternative energy sources has revolutionized this synthesis.
-
Microwave (MW) Irradiation: This has emerged as a superior technique, offering rapid heating, significantly reduced reaction times, and often higher yields. [10][11]Crucially, MW assistance can frequently obviate the need for a catalyst entirely, leading to simpler work-up procedures and purer products. [3][8][12]* Ultrasonic Irradiation: Sonication provides mechanical energy that promotes mixing and mass transfer, accelerating the reaction through the formation and collapse of cavitation bubbles. [9][13][14] These "green" approaches, particularly when performed under solvent-free conditions, align with the principles of sustainable chemistry by minimizing waste and energy consumption. [3][5]
Detailed Experimental Protocols
Herein, we provide two robust protocols for the synthesis of a representative α-aminophosphonate, diphenyl (phenylamino)(phenyl)methylphosphonate, from aniline, benzaldehyde, and diphenyl phosphite.
Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis
This protocol leverages the efficiency of microwave energy to achieve a rapid, high-yielding, and catalyst-free transformation, reflecting a modern and green chemical approach. [6] Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 2.0 | 1.0 |
| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 2.2 | 1.1 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 3 mL | - |
| Diethyl Ether (cold) | (C₂H₅)₂O | 74.12 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 2.0 mmol), aniline (1.0 eq, 2.0 mmol), and diphenyl phosphite (1.1 eq, 2.2 mmol).
-
Solvent Addition: Add 3 mL of absolute ethanol to the vial. Seal the vial securely with the appropriate cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer (e.g., Anton Paar Monowave). Irradiate the reaction mixture at 80°C for 10 minutes with stirring.
-
Product Isolation: After the irradiation is complete, carefully remove the vial and allow it to cool to room temperature. The product will often precipitate or crystallize directly from the reaction mixture.
-
Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with a small amount of cold diethyl ether to remove any residual starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final α-aminophosphonate.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave reactors operate under pressure; ensure the vial is sealed correctly and do not exceed the recommended temperature or volume for the specific equipment.
-
Diphenyl phosphite is corrosive and can cause burns. Handle with care.
Protocol 2: Conventional Synthesis using a Lewis Acid Catalyst
This protocol illustrates a more traditional approach using tin(II) chloride as a mild and effective Lewis acid catalyst under conventional heating.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 2.0 | 1.0 |
| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 2.0 | 1.0 |
| SnCl₂·2H₂O | SnCl₂·2H₂O | 225.65 | 0.2 | 0.1 (10 mol%) |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq, 2.0 mmol) and aniline (1.0 eq, 2.0 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.1 eq, 0.2 mmol) to the mixture.
-
Phosphite Addition: Add diphenyl phosphite (1.0 eq, 2.0 mmol) to the flask and stir for 5 minutes at room temperature.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel. [15]
Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized α-aminophosphonate.
-
Purification: Recrystallization is often sufficient for solid products obtained from clean reactions. For oils or less pure solids, flash column chromatography on silica gel is the method of choice, typically using a gradient of ethyl acetate in hexane as the eluent. [15]* Characterization: A combination of spectroscopic techniques is used for structural elucidation.
-
NMR Spectroscopy: This is the most powerful tool for structural confirmation.
-
³¹P NMR: A single resonance in the range of δ = 20-25 ppm is characteristic of the phosphonate group. [16] * ¹H NMR: Key signals include the N-H proton (often a broad singlet or a doublet coupled to phosphorus), the α-methine proton (a doublet of doublets due to coupling with both the N-H proton and the phosphorus atom), and the aromatic protons.
-
¹³C NMR: The spectrum will show the characteristic resonances for the aromatic carbons and the α-carbon, which will exhibit coupling to the phosphorus atom.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), P=O stretching (around 1250 cm⁻¹), and P-O-C stretching (around 1050 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.
-
Overall Experimental Workflow
The entire process, from planning to final analysis, can be visualized as a systematic workflow.
Conclusion
The synthesis of α-aminophosphonates via the Kabachnik-Fields and related reactions is a cornerstone of modern organophosphorus chemistry. The experimental setups detailed in this guide, particularly the efficient and environmentally benign microwave-assisted protocol, provide researchers with a reliable and scalable path to these biologically significant molecules. By understanding the underlying mechanisms and employing rigorous purification and characterization techniques, scientists can confidently synthesize novel α-aminophosphonate libraries for screening in drug discovery and agrochemical development programs.
References
-
Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 109-142). De Gruyter. [Link]
-
Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(23), 8533. [Link]
-
Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6153. [Link]
-
Bálint, E., Tajti, Á., & Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings, 1(9), 5. [Link]
-
Reddy, N. B., Zyryanov, G. V., Kotha, S., & Majee, A. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 353-381. [Link]
-
Demkowicz, S., Rachoń, J., & Kafarski, P. (2016). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 21(10), 1358. [Link]
-
Bálint, E., Tajti, Á., Ladányi-Pára, K., Tóth, N., Mátravölgyi, B., & Keglevich, G. (2019). Continuous flow synthesis of α-aryl-α-aminophosphonates. Pure and Applied Chemistry, 91(1), 67-76. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]
-
Li, W., et al. (2022). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. [Link]
-
Bányai, I., Lázár, I., & Keglevich, G. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]
-
Rasheed, S., Venkataramana, K., Chandrasekhar, K., Fareeda, G., & Raju, C. N. (2012). Ultrasound-assisted synthesis of novel α-aminophosphonates and their biological activity. Archiv der Pharmazie, 345(4), 294-301. [Link]
-
Bálint, E., Tajti, Á., D-ránt, D., & Keglevich, G. (2013). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 9, 2404-2409. [Link]
-
Zare, A., et al. (2015). A green, one-pot, three-component and microwave assisted synthesis of α-sulfamidophosphonates. E-Journal of Chemistry, 8(2), 735-740. [Link]
-
Singh, R. K., et al. (2023). An ultra-sound assisted synthesis of α-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 445-451. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]
-
Reddy, C. S., et al. (2012). ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. Trade Science Inc.[Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]
-
Singh, R. K., et al. (2023). An ultra-sound assisted synthesis of a-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 445-451. [Link]
-
Flores-Alamo, M., et al. (2023). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Molecules, 28(14), 5521. [Link]
-
Cedillo-Cruz, A., et al. (2014). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules, 19(7), 10398-10411. [Link]
-
Bálint, E., Tajti, Á., D-ránt, D., & Keglevich, G. (2013). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 9, 2404-2409. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Aza-Pudovik Reaction with Diphenyl Aminooxyphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the aza-Pudovik reaction, with a specific focus on the use of diphenyl aminooxyphosphonate as a key reagent for the synthesis of novel α-aminooxyphosphonates. α-Aminophosphonates are a critical class of compounds in medicinal chemistry, recognized as bioisosteres of α-amino acids.[1][2] The introduction of an aminooxy functionality offers a unique structural motif with potential for novel biological activities and applications in drug development. This guide will cover the theoretical underpinnings of the aza-Pudovik reaction, a detailed, step-by-step experimental protocol, and a discussion of the significance of the resulting products in the context of modern drug discovery.
Introduction: The Pudovik Reaction and Its Significance
The Pudovik reaction, and its aza-variant, is a cornerstone of organophosphorus chemistry, providing a powerful method for the formation of carbon-phosphorus bonds.[3] Specifically, the aza-Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to the carbon-nitrogen double bond of an imine.[1][4] This reaction is of paramount importance as it leads to the formation of α-aminophosphonates, which are widely explored as enzyme inhibitors, haptens, and pharmacologically active agents.[5]
The versatility of the aza-Pudovik reaction is further enhanced by the use of various catalysts, including both Lewis and Brønsted acids, as well as bases, which can influence the reaction rate and stereoselectivity.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrates, allowing for the synthesis of a diverse library of α-aminophosphonate derivatives.[1]
Diphenyl aminooxyphosphonate is a unique hydrophosphoryl reagent that introduces an N-O bond into the final product. While specific literature on its application in the Pudovik reaction is emerging, its reactivity can be inferred from the well-established principles of the reaction and the known behavior of related O-phosphorylated hydroxylamines.[6][7] The resulting α-aminooxyphosphonates are expected to possess distinct chemical and biological properties, making them attractive targets for drug discovery programs.
Reaction Mechanism and Key Considerations
The aza-Pudovik reaction typically proceeds through the activation of the imine by a catalyst, followed by the nucleophilic attack of the phosphorus atom of the hydrophosphoryl compound.
Proposed Mechanism for the Aza-Pudovik Reaction with Diphenyl Aminooxyphosphonate
Caption: Proposed mechanism of the catalyzed aza-Pudovik reaction.
Causality behind Experimental Choices:
-
Imine Formation: The reaction commences with the formation of an imine (Schiff base) from an aldehyde or ketone and a primary amine. This step is crucial as it creates the electrophilic C=N bond necessary for the subsequent nucleophilic attack.[8]
-
Catalyst Selection: The choice of catalyst is critical for activating the imine. Lewis acids, such as aluminum or zinc complexes, can coordinate to the nitrogen atom of the imine, increasing its electrophilicity.[3] Alternatively, base catalysis can be employed to deprotonate the hydrophosphoryl compound, enhancing its nucleophilicity.[4] For this proposed protocol, a mild Lewis acid catalyst is recommended to avoid potential side reactions.
-
Solvent: The selection of an appropriate solvent is important for ensuring the solubility of the reactants and for facilitating the reaction. Anhydrous conditions are often preferred to prevent hydrolysis of the imine and the phosphonate reagent.
Experimental Protocol: Synthesis of an α-Aminooxyphosphonate
This protocol describes a general procedure for the synthesis of an α-aminooxyphosphonate via the aza-Pudovik reaction using diphenyl aminooxyphosphonate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Aldehyde/Ketone | ≥98% | Standard vendor | Substrate |
| Primary Amine | ≥98% | Standard vendor | Substrate |
| Diphenyl aminooxyphosphonate | ≥95% | Specialized vendor | Key reagent[9] |
| Lewis Acid Catalyst (e.g., ZnCl₂) | ≥98% | Standard vendor | Anhydrous |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Standard vendor | Solvent |
| Anhydrous Sodium Sulfate | ACS grade | Standard vendor | Drying agent |
| Saturated Sodium Bicarbonate | ACS grade | In-house prep | For quenching |
| Brine | ACS grade | In-house prep | For washing |
| Silica Gel | 60 Å | Standard vendor | For column chromatography |
Step-by-Step Methodology
-
Imine Formation (in situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone (1.0 eq).
-
Dissolve the carbonyl compound in anhydrous dichloromethane (DCM).
-
Add the primary amine (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours to allow for the formation of the imine. The formation can be monitored by TLC or NMR.
-
-
Aza-Pudovik Reaction:
-
To the solution containing the in situ generated imine, add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 10 mol%).
-
Stir for 15 minutes to allow for complexation.
-
In a separate flask, dissolve diphenyl aminooxyphosphonate (1.1 eq) in anhydrous DCM.
-
Add the diphenyl aminooxyphosphonate solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
-
-
Workup and Extraction:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified α-aminooxyphosphonate by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
-
Applications in Drug Development
The synthesis of α-aminooxyphosphonates via the aza-Pudovik reaction opens up new avenues for the design and development of novel therapeutic agents. The unique structural and electronic properties of the aminooxy moiety can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.
Potential therapeutic areas for α-aminooxyphosphonates include:
-
Enzyme Inhibition: As analogues of amino acids, these compounds can act as potent and selective inhibitors of various enzymes, such as proteases and kinases.
-
Antimicrobial Agents: The phosphonate group is known to be present in some natural and synthetic antimicrobial agents.
-
Anticancer Agents: The structural diversity of α-aminophosphonates has led to the discovery of compounds with significant anticancer activity.[10]
The modular nature of the aza-Pudovik reaction allows for the systematic modification of the aldehyde, amine, and phosphonate components, facilitating the generation of a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.
References
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]
-
Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
-
Keglevich, G., & Varga, P. R. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; the Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
De Gruyter. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
-
Medeiros, M., Wanderlind, E. H., Mora, J. R., Moreira, R., Kirby, A. J., & Nome, F. (2013). Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Organic & Biomolecular Chemistry, 11(37), 6272–6284. [Link]
-
PubChem. (n.d.). Diphenyl aminooxyphosphonate. [Link]
-
Kirby, A. J., & Nome, F. (2015). Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. RSC Publishing. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. [Link]
-
ACS Publications. (2003). Reactions of Bis(2,4-dinitrophenyl) Phosphate with Hydroxylamine. [Link]
-
Bentham Science. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. [Link]
-
Ordóñez, M., & Cativiela, C. (2012). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 8, 1859–1866. [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
MDPI. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. [Link]
-
MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; the Last Decade of the Kabachnik-Fields Reaction. [Link]
-
Sciforum. (n.d.). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. [Link]
-
Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. [Link]
-
MDPI. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. [Link]
-
ResearchGate. (n.d.). 6. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. [Link]
-
Chemsrc. (n.d.). DIPHENYL AMINOOXYPHOSPHONATE | CAS#:88088-31-7. [Link]
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Diphenyl Aminooxyphosphonate: A Precision Tool for Interrogating Enzyme Kinetics
Introduction: Beyond Classical Inhibition – A New Lens on Enzyme Mechanisms
In the intricate world of enzymology, the ability to selectively and mechanistically probe enzyme activity is paramount to understanding biological pathways and developing novel therapeutics. While a plethora of inhibitory compounds exist, those that offer insights into the catalytic mechanism itself are of exceptional value. Diphenyl aminooxyphosphonate emerges as a sophisticated molecular tool, particularly for the investigation of a crucial class of enzymes: Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of diphenyl aminooxyphosphonate in the study of enzyme kinetics. We will delve into the causality behind its mechanism, provide robust, self-validating protocols, and ground these applications in established scientific literature.
The Scientific Foundation: Exploiting the Chemistry of PLP-Dependent Catalysis
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a wide array of biochemical transformations, primarily involving amino acids. These reactions include transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1] The catalytic prowess of PLP-dependent enzymes stems from the reactivity of the aldehyde group of the PLP cofactor. In the enzyme's resting state, this aldehyde forms a Schiff base (an internal aldimine) with the ε-amino group of a conserved lysine residue in the active site.[2] The catalytic cycle is initiated when an incoming amino acid substrate displaces the lysine to form a new Schiff base (an external aldimine), which is central to the subsequent chemical transformations.[2]
The ingenuity of diphenyl aminooxyphosphonate as an investigational tool lies in its aminooxy functionality . This group is a potent carbonyl reagent, exhibiting a strong propensity to react with aldehydes to form a stable oxime adduct.[3] This targeted reactivity allows diphenyl aminooxyphosphonate to act as a powerful inhibitor of PLP-dependent enzymes by covalently modifying the essential PLP cofactor, thereby providing a direct readout of cofactor accessibility and reactivity.
Mechanism of Inhibition: A Covalent Embrace
The inhibitory action of diphenyl aminooxyphosphonate is a classic example of mechanism-based inactivation. The aminooxy group of the inhibitor attacks the electrophilic carbon of the PLP aldehyde, leading to the formation of a stable oxime linkage. This event effectively sequesters the PLP cofactor, rendering the enzyme catalytically inert. The reaction can be either reversible or irreversible, depending on the specific enzyme and the stability of the resulting oxime adduct.[3] The diphenylphosphonate moiety of the molecule, while not directly involved in the reaction with PLP, likely influences the compound's solubility, cell permeability, and interaction with the enzyme's active site, potentially conferring a degree of specificity.
Visualizing the Mechanism and Workflow
To fully appreciate the utility of diphenyl aminooxyphosphonate, it is crucial to visualize both its mechanism of action and the experimental workflow for its application.
Caption: Mechanism of PLP-dependent enzyme inhibition.
Caption: Experimental workflow for kinetic analysis.
Application Protocols: A Step-by-Step Guide
The following protocols are designed to be adaptable to a wide range of PLP-dependent enzymes. It is imperative to optimize conditions such as pH, temperature, and substrate concentration for each specific enzyme system.
Protocol 1: Determination of the Second-Order Rate Constant of Inactivation (k_inact/K_i)
This protocol aims to quantify the potency of diphenyl aminooxyphosphonate as an irreversible inhibitor.
Materials:
-
Purified PLP-dependent enzyme of interest
-
Diphenyl aminooxyphosphonate
-
Appropriate substrate for the enzyme
-
Assay buffer (e.g., potassium phosphate, HEPES, at optimal pH for the enzyme)
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a concentrated stock solution of diphenyl aminooxyphosphonate in an appropriate solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid effects on enzyme activity.
-
-
Inactivation Kinetics:
-
In a series of microcentrifuge tubes, pre-incubate the enzyme at a fixed concentration with varying concentrations of diphenyl aminooxyphosphonate in the assay buffer. Include a control with no inhibitor.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube.
-
Immediately dilute the aliquot into a cuvette containing the assay buffer and a saturating concentration of the substrate to initiate the enzyme reaction. This dilution should be sufficient to stop further inactivation during the activity measurement.
-
Measure the initial reaction velocity by monitoring the change in absorbance or fluorescence over a short period.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.
-
The slope of each line represents the apparent first-order rate constant of inactivation (k_obs) at that inhibitor concentration.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
For a simple irreversible inhibitor, this plot should be linear. The slope of this line represents the second-order rate constant of inactivation (k_inact/K_i).
-
Data Presentation:
| Diphenyl Aminooxyphosphonate (µM) | k_obs (min⁻¹) |
| 0 | 0 |
| 10 | 0.05 |
| 20 | 0.10 |
| 40 | 0.21 |
| 80 | 0.42 |
This is example data and will vary depending on the enzyme.
Protocol 2: Spectroscopic Monitoring of PLP-Inhibitor Adduct Formation
This protocol allows for the direct observation of the reaction between diphenyl aminooxyphosphonate and the PLP cofactor.
Materials:
-
Concentrated solution of the purified PLP-dependent enzyme
-
Diphenyl aminooxyphosphonate
-
Scanning UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Baseline Spectrum:
-
Record the absorption spectrum of the purified enzyme in the assay buffer from approximately 300 to 500 nm. The characteristic peak of the internal aldimine (PLP-lysine Schiff base) is typically observed around 410-420 nm.
-
-
Reaction Monitoring:
-
Add a concentrated solution of diphenyl aminooxyphosphonate to the cuvette containing the enzyme.
-
Immediately begin to record sequential absorption spectra at regular time intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum over time. The formation of the oxime adduct with PLP is often associated with a shift in the maximum absorbance. A decrease in the peak corresponding to the internal aldimine and the appearance of a new peak at a different wavelength is indicative of adduct formation.[3]
-
The rate of this spectral change can be used to calculate the kinetics of adduct formation.
-
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your findings, incorporate the following controls and validation steps into your experimental design:
-
Control for Inhibitor Instability: Run a control reaction where diphenyl aminooxyphosphonate is pre-incubated in the assay buffer for the longest duration of your experiment before adding the enzyme. This will account for any potential degradation of the inhibitor.
-
Substrate Protection: To confirm that the inhibitor targets the active site, perform an inactivation experiment in the presence of a saturating concentration of the substrate. The substrate should compete with the inhibitor for binding to the active site and thus reduce the rate of inactivation.
-
Dialysis or Gel Filtration: To determine the reversibility of inhibition, incubate the enzyme with the inhibitor, and then remove the excess inhibitor by dialysis or gel filtration. If the enzyme activity is not restored, the inhibition is considered irreversible.
Conclusion: A Versatile Tool for Mechanistic Enzymology
Diphenyl aminooxyphosphonate represents a powerful and precise tool for the kinetic and mechanistic investigation of PLP-dependent enzymes. Its ability to form a stable covalent adduct with the PLP cofactor allows for the direct probing of active site chemistry. By employing the robust protocols and validation strategies outlined in this guide, researchers can confidently utilize this compound to elucidate enzyme mechanisms, screen for novel inhibitors, and advance our understanding of critical biological pathways.
References
-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383–415. [Link]
-
Schneider, G., Käck, H., & Lindqvist, Y. (2000). The manifold of pyridoxal 5'-phosphate-dependent enzymes. Structure, 8(1), R1-R6. [Link]
-
John, R. A. (1995). Pyridoxal phosphate-dependent enzymes. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1248(2), 81-96. [Link]
Sources
The Unexplored Potential of Diphenyl Aminooxyphosphonate in Coordination Chemistry: A Guide for Researchers
Introduction: A Ligand of Intriguing Possibility
Diphenyl aminooxyphosphonate, also known by its synonym O-(diphenylphosphinyl)hydroxylamine, is a fascinating yet underexplored molecule in the realm of coordination chemistry. While its synthesis is well-documented and it has found utility as an electrophilic aminating agent in organic synthesis, its role as a ligand for metal ions remains a largely uncharted territory. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this ligand, its synthesis, its potential coordination behavior, and generalized protocols to encourage and facilitate future research into its coordination complexes.
The unique structural feature of diphenyl aminooxyphosphonate is the presence of multiple potential donor sites: the nitrogen atom of the aminooxy group, the oxygen atom of the aminooxy group, and the phosphoryl oxygen. This multifunctionality suggests the potential for versatile coordination modes, including monodentate, bidentate, and bridging interactions with a variety of metal centers. The steric and electronic properties of the two phenyl groups attached to the phosphorus atom are also expected to influence the stability and reactivity of its metal complexes.
This document will serve as a foundational resource, providing both established knowledge on the ligand itself and a scientifically reasoned framework for exploring its coordination chemistry.
Physicochemical Properties of Diphenyl Aminooxyphosphonate
A summary of the key physicochemical properties of diphenyl aminooxyphosphonate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂NO₄P | |
| Molecular Weight | 265.20 g/mol | |
| CAS Number | 88088-31-7 | |
| Appearance | White solid | |
| Melting Point | >140 °C (with decomposition) | |
| Solubility | Soluble in DMSO (slightly), Methanol (very slightly, sonicated) |
Synthesis of Diphenyl Aminooxyphosphonate: A Reliable Protocol
A scalable and reliable method for the preparation of O-(diphenylphosphinyl)hydroxylamine has been published in Organic Syntheses[1], providing a robust starting point for any research in this area. The protocol involves the reaction of diphenylphosphinic chloride with hydroxylamine in the presence of a base.
Experimental Protocol: Synthesis of O-(Diphenylphosphinyl)hydroxylamine[1]
Materials:
-
Diphenylphosphinic chloride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Suspend hydroxylamine hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add triethylamine dropwise to the cooled suspension.
-
In a separate flask, dissolve diphenylphosphinic chloride in dichloromethane.
-
Add the diphenylphosphinic chloride solution dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted hydroxylamine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.
Self-Validation: The purity of the synthesized ligand should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ³¹P NMR, and FT-IR).
Coordination Chemistry: A Frontier of Exploration
Despite the presence of multiple donor atoms, there is a notable absence of published studies detailing the coordination chemistry of diphenyl aminooxyphosphonate. This section, therefore, presents a theoretical framework based on the known coordination behavior of related functional groups to guide future investigations.
Potential Coordination Modes
The diphenyl aminooxyphosphonate ligand offers several potential modes of coordination to a metal center (M), as depicted in the diagram below. The actual coordination mode will depend on various factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other ligands.
Caption: Potential coordination modes of diphenyl aminooxyphosphonate.
-
Monodentate Coordination: The ligand could coordinate to a metal center through either the nitrogen atom of the aminooxy group or the oxygen atom of the phosphoryl group.
-
Bidentate Chelation: The aminooxy group (-ONH₂) presents the possibility of forming a stable five-membered chelate ring by coordinating through both the nitrogen and oxygen atoms.
-
Bridging Coordination: The phosphoryl oxygen and the aminooxy group could potentially bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Generalized Protocols for the Synthesis and Characterization of Metal Complexes
The following protocols are generalized and should be adapted based on the specific metal ion and desired complex. They are intended to serve as a starting point for the exploration of the coordination chemistry of diphenyl aminooxyphosphonate.
Experimental Workflow: A General Approach
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenyl Aminooxyphosphonate Synthesis
Welcome to the technical support center for the synthesis of Diphenyl aminooxyphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving.
The Synthetic Pathway: A Mechanistic Overview
The most common and direct route to Diphenyl aminooxyphosphonate involves the reaction of diphenyl chlorophosphate with hydroxylamine in the presence of a base. This reaction is a nucleophilic substitution at the phosphorus center.
Mechanism:
-
Activation: The hydroxylamine, a potent nucleophile, attacks the electrophilic phosphorus atom of diphenyl chlorophosphate.
-
Substitution: The chloride ion, a good leaving group, is displaced.
-
Deprotonation: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
This process is sensitive to several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.
Caption: Reaction mechanism for Diphenyl Aminooxyphosphonate synthesis.
Standard Experimental Protocol
This protocol provides a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Diphenyl chlorophosphate
-
Hydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar and appropriate glassware
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine dropwise. Stir for 15-20 minutes.
-
Phosphonylation: While maintaining the temperature at 0 °C, add a solution of diphenyl chlorophosphate in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Diphenyl aminooxyphosphonate and related phosphoramidates.
Caption: Troubleshooting workflow for synthesis optimization.
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yields in phosphoramidate synthesis are often traced back to a few key factors:
-
Moisture: The most common culprit is the presence of water in the reaction. Diphenyl chlorophosphate is highly susceptible to hydrolysis, which will convert it to diphenyl phosphate, a common side product. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][2]
-
Base Strength and Stoichiometry: Triethylamine is a common choice, but if your hydroxylamine starting material is a salt (e.g., hydroxylamine hydrochloride), you will need at least two equivalents of the base: one to neutralize the salt and one to scavenge the HCl produced during the reaction. In some cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may improve yields.
-
Reaction Temperature: The initial reaction is exothermic. Adding the diphenyl chlorophosphate too quickly or at a temperature above 0-5 °C can lead to side reactions.[3][4]
Q2: I am observing a significant amount of diphenyl phosphate as a byproduct. How can I prevent this?
A2: The formation of diphenyl phosphate is almost always due to hydrolysis of the diphenyl chlorophosphate starting material.[1] To mitigate this:
-
Use freshly opened or properly stored anhydrous solvents. Solvents like THF can absorb atmospheric moisture over time.
-
Ensure your hydroxylamine and base are as dry as possible.
-
Perform the reaction under a strict inert atmosphere (nitrogen or argon).
Q3: My purified product seems to decompose on the silica gel column. What can I do?
A3: The P-N bond in phosphoramidates can be sensitive to acidic conditions, and standard silica gel is slightly acidic.[1] This can lead to cleavage of the desired product during column chromatography. To prevent this, you can:
-
Neutralize the Silica: Pre-treat your silica gel by flushing the column with your eluent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[2]
-
Alternative Purification: If decomposition is still an issue, consider alternative purification methods like crystallization or preparative thin-layer chromatography (prep-TLC) with a neutralized stationary phase.
Q4: Can I use a different phosphonylating agent?
A4: Yes, while diphenyl chlorophosphate is common, other reagents can be used. For instance, in related syntheses, phosphoramidites are used, which are activated by a weak acid.[5] However, for the direct synthesis of Diphenyl aminooxyphosphonate, diphenyl chlorophosphate remains a straightforward and cost-effective choice.
Data-Driven Optimization
The choice of solvent and base can significantly impact the reaction yield. The following table summarizes general observations from phosphoramidate synthesis literature that can be applied to optimize your reaction.
| Parameter | Options | Rationale & Expected Outcome |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents are essential to prevent side reactions. DCM and THF are generally good choices. Acetonitrile can sometimes improve solubility of starting materials. Reactions in protic solvents like methanol suffer from reduced efficiency.[6] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, DBU | The base must be strong enough to neutralize HCl but should not be overly nucleophilic to compete with hydroxylamine. DIPEA is bulkier and less nucleophilic than TEA, which can sometimes be advantageous.[2] Pyridine is a weaker base and may lead to slower reaction rates. DBU is a strong, non-nucleophilic base that can be effective if other bases fail. |
| Temperature | 0 °C to Room Temperature | The initial addition of the phosphonylating agent should be done at 0 °C to control the exothermic reaction.[3][4] The reaction can then be allowed to proceed at room temperature. |
References
- Chemical synthesis method of diphenyl chlorophosphate.
- Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
- Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. University of Michigan Library.
- Common side products in Dipentyl phosphoramidate reactions and their prevention. Benchchem.
- Scalable Organic Syntheses Procedure. Organic Syntheses.
- Hydroxylamine as an oxygen nucleophile.
- Low yield in Phosphoamidite synthesis. Reddit.
- A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience.
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
- On-demand synthesis of phosphoramidites.
- Phosphorus substituted hydroxylamine and hydroxamic acid derivatives: synthesis and reactivity. ADDI - EHU.
- A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design. Journal of the American Chemical Society.
- Strategy for phosphoramidite synthesis in a flow-based setup.
- Hydroxylamine synthesis by oxid
- Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses.
Sources
Optimizing catalyst concentration in the Kabachnik-Fields reaction.
Welcome to the technical support guide for the Kabachnik-Fields (KF) reaction. This three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl source is a cornerstone for synthesizing α-aminophosphonates, which are vital in drug discovery and materials science.[1] Achieving high yield and purity hinges on precise control of reaction parameters, with catalyst concentration being a critical, and often misunderstood, variable.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during experimentation. Our goal is to empower you to move beyond simple recipe-following and understand the causality behind your optimization choices.
Frequently Asked Questions & Troubleshooting
Q1: What is a good starting point for catalyst concentration in the Kabachnik-Fields reaction?
Answer: There is no single universal concentration, as the optimal loading depends heavily on the catalyst type, substrate reactivity, and reaction conditions. However, for initial screening, a concentration of 5-10 mol% is a robust starting point for many common catalysts.
The primary role of the catalyst, typically a Lewis or Brønsted acid, is to activate the carbonyl group of the aldehyde or ketone.[2][3] This activation facilitates the initial, and often rate-limiting, condensation with the amine to form an imine intermediate, which is then attacked by the phosphite.[4][5][6] While some KF reactions can proceed without a catalyst, particularly under microwave irradiation or with highly reactive substrates, catalysis is generally employed to enhance reaction rates and yields under milder conditions.[3][4][7][8]
For a more nuanced approach, consult the following table which summarizes typical loading ranges for different catalyst classes reported in the literature.
| Catalyst Class | Specific Examples | Typical Loading (mol%) | Key Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfamic acid, Tartaric acid, Phenylboronic acid | 5 - 20% | Generally effective and inexpensive. Higher loadings can sometimes lead to unwanted side reactions. Tartaric acid has been successfully used at 10 mol%.[2][3] |
| Lewis Acids | Metal Triflates (e.g., Cu(OTf)₂, Zn(OTf)₂), InCl₃, Zr-complexes, BF₃·OEt₂ | 1 - 15% | Highly effective but can be sensitive to moisture, which can lead to deactivation. A Zr-based catalyst showed optimal performance with 10 mol% benzoic acid as an additive.[2][9] |
| Heterogeneous Acids | H-beta zeolite, Silica sulfuric acid, TiO₂ | 5 - 15% (or by weight) | Offer simplified workup and catalyst recycling. Mass transfer limitations can sometimes affect reaction rates. |
| Organocatalysts | Thiourea derivatives | 5 - 10% | Primarily used for asymmetric (enantioselective) versions of the KF reaction. |
Q2: My reaction is slow or has stalled. Should I just add more catalyst?
Answer: Not necessarily. While insufficient catalyst is a possible cause, simply increasing the concentration can be counterproductive. Excess catalyst can lead to several issues:
-
Increased Side Reactions: Over-catalysis can promote undesired pathways, such as the formation of α-hydroxyphosphonates (from the Abramov reaction), which can be a thermodynamic dead-end.[4] It can also promote polymerization or decomposition of sensitive aldehydes.
-
Purification Complexity: Higher catalyst loads mean more material to remove during workup, which can complicate purification, especially if the catalyst is not easily separable.
-
Cost and Sustainability: From a process chemistry perspective, minimizing catalyst loading is crucial for reducing costs and environmental impact.
A more systematic approach is required:
-
Confirm Reagent Purity: Ensure all starting materials, especially the carbonyl compound and solvents, are free of water, which can deactivate many Lewis acid catalysts.
-
Evaluate Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can often overcome activation energy barriers without resorting to more catalyst.
-
Consider Solvent Effects: The choice of solvent can influence catalyst activity and substrate solubility. If in a non-polar solvent, consider switching to a more polar aprotic solvent like acetonitrile or THF.
-
Incremental Catalyst Addition: If you still suspect insufficient catalysis, add another small portion (e.g., 2-5 mol%) and monitor the reaction progress by TLC or LC-MS before adding more.
Q3: I'm observing significant side product formation. How can catalyst concentration be the cause?
Answer: Catalyst concentration directly influences the relative rates of competing reaction pathways. The desired pathway is the formation of the imine followed by nucleophilic attack from the phosphite.[4] However, several side reactions can occur:
-
α-Hydroxyphosphonate Formation (Abramov Reaction): The catalyst can activate the carbonyl group towards attack by the phosphite before it condenses with the amine. This forms an α-hydroxyphosphonate.[6] While sometimes reversible, this pathway can be a non-productive sink for reagents.[4] A lower catalyst concentration may favor the desired imine pathway.
-
Aldehyde Self-Condensation: Highly acidic conditions, promoted by excess catalyst, can cause aldehydes (especially enolizable ones) to undergo self-condensation or polymerization.
-
Reagent Decomposition: Some substrates or reagents may be unstable in the presence of strong acids. For instance, certain amines or aldehydes might degrade under harsh catalytic conditions.
If you observe significant side products, the first step is to reduce the catalyst concentration . Try running the reaction at half the original catalyst loading and monitor the product-to-byproduct ratio.
Q4: How do I systematically determine the optimal catalyst concentration for a new set of substrates?
Answer: The most reliable method is to perform a catalyst loading screen. This involves setting up a series of parallel reactions where only the catalyst concentration is varied. This allows you to identify the concentration that provides the best balance of reaction rate, yield, and purity.
Below is a workflow diagram and a detailed protocol for performing such a screen.
Caption: Workflow for Catalyst Concentration Optimization.
See the "Experimental Protocols" section for a detailed, step-by-step guide to performing this screening experiment.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a systematic approach to determining the optimal catalyst loading for a new Kabachnik-Fields reaction.
1. Reagent Preparation:
- Prepare stock solutions of your amine, carbonyl compound, and phosphite in the chosen reaction solvent (e.g., acetonitrile or toluene) at a known concentration (e.g., 1.0 M). This ensures accurate dispensing.
- Prepare a stock solution of the catalyst in the same solvent (e.g., 0.1 M).
2. Reaction Setup:
- Arrange a series of reaction vials (e.g., 6 vials for 6 concentrations). Label them clearly: "0 mol%", "1 mol%", "2.5 mol%", "5 mol%", "10 mol%", "15 mol%".
- To each vial, add the amine (e.g., 1.0 mmol, 1.0 mL of 1.0 M solution) and the carbonyl compound (e.g., 1.0 mmol, 1.0 mL of 1.0 M solution).
- Using a microliter syringe, add the calculated volume of the catalyst stock solution to each respective vial. For the "0 mol%" vial, add an equivalent volume of pure solvent as a control.
- Initiate the reactions by adding the phosphite (e.g., 1.1 mmol, 1.1 mL of 1.0 M solution) to each vial. A slight excess of the phosphite is often used.
3. Reaction and Monitoring:
- Place all vials in a temperature-controlled reaction block or oil bath set to the desired temperature (e.g., 50 °C).
- Stir all reactions at the same rate.
- Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) by taking a small aliquot from each vial and analyzing by TLC or LC-MS.
4. Workup and Analysis:
- Once the reaction with the apparent best result reaches completion (or after a set time, e.g., 24h), quench all reactions by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution).
- Perform an identical extraction procedure for all reactions (e.g., with ethyl acetate).
- Dry the organic layers, filter, and concentrate under reduced pressure.
- Analyze the crude product from each reaction by ¹H NMR. Use an internal standard to accurately determine the yield and assess the purity by comparing the integration of the product peaks to any remaining starting materials or visible side products.
5. Data Interpretation:
- Plot the determined yield and purity against the catalyst loading (mol%). The optimal concentration is typically the lowest amount that provides a high yield and purity in a reasonable timeframe.
Mechanistic Overview
Understanding the reaction mechanism is key to effective troubleshooting. The Kabachnik-Fields reaction predominantly proceeds via the "imine pathway."
Caption: The Catalyzed Kabachnik-Fields Reaction Pathway.
The catalyst activates the carbonyl, which then condenses with the amine to form an imine. The hydrophosphoryl compound subsequently adds across the C=N double bond to yield the final α-aminophosphonate product.
References
-
Demir, M. K., & Çelik, G. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 107-136). De Gruyter. [Link]
-
Organic Chemistry Portal. Kabachnik-Fields Reaction. [Link]
-
Wikipedia. Kabachnik–Fields reaction. [Link]
-
Zefirov, N. S., Matveeva, E. D., & Podrugina, T. A. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2008(1), 1-17. [Link]
-
Keglevich, G., & Kiss, N. Z. (2020). Microwave-Assisted Kabachnik–Fields Reaction with Amino Alcohols as the Amine Component. Molecules, 24(9), 1640. [Link]
-
Ordóñez, M., & Cativiela, C. (2015). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 20(5), 8899-8965. [Link]
-
Abell, J. P., & Yamamoto, H. (2012). Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes. Chemical Science, 3(3), 706-709. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Zirconium-catalyzed asymmetric Kabachnik–Fields reactions of aromatic and aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Strategies to minimize byproducts in Diphenyl aminooxyphosphonate reactions.
Welcome to the technical support center for Diphenyl aminooxyphosphonate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity and Stability
Diphenyl aminooxyphosphonate, also known as O-(diphenylphosphoryl)hydroxylamine, is a valuable reagent in organic synthesis. The key challenge in its synthesis lies in the selective O-phosphorylation of hydroxylamine, a molecule with two nucleophilic centers (oxygen and nitrogen). Furthermore, the desired product can be susceptible to hydrolysis, leading to the formation of impurities. This guide will address these challenges head-on, providing practical strategies rooted in mechanistic understanding.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Byproduct Formation
Q1: What is the most common synthetic route for Diphenyl aminooxyphosphonate, and what are the primary byproducts I should be aware of?
A1: A widely used and scalable method involves the reaction of a protected hydroxylamine derivative with diphenyl phosphorochloridate or a similar phosphorylating agent, followed by deprotection. A common precursor for the phosphorylating agent is diphenyl phosphorochloridate.
The primary byproducts of concern are:
-
N-phosphorylated isomer: Arises from the reaction of the nitrogen atom of hydroxylamine with the phosphorylating agent.
-
Bis-phosphorylated hydroxylamine: Occurs when both the nitrogen and oxygen atoms of hydroxylamine are phosphorylated.
-
Diphenylphosphinic acid: Can be formed from the hydrolysis of the starting diphenyl phosphorochloridate or the product itself.
-
Triphenyl phosphate: Often a contaminant in the starting diphenyl phosphorochloridate, arising from its synthesis from phosphorus oxychloride and phenol.[1]
-
Pyrophosphate-type adducts: Can form through the reaction of the product with unreacted phosphorylating agent.
Q2: I am observing a significant amount of the N-phosphorylated byproduct. What is the mechanistic reason for this, and how can I improve O-selectivity?
A2: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The N-vs. O-selectivity is influenced by several factors, including the solvent, the nature of the electrophile, and the presence of protecting groups. The nitrogen atom is often the more kinetically favored site for attack.
To enhance O-selectivity:
-
Utilize N-protected hydroxylamine: This is the most effective strategy. Using an N-protected hydroxylamine, such as N-Boc-hydroxylamine or N-Cbz-hydroxylamine, physically blocks the nitrogen atom from reacting, directing phosphorylation exclusively to the oxygen atom.[2] The protecting group can then be removed in a subsequent step.
-
Choice of Base: The choice of base can influence the nucleophilicity of the oxygen versus the nitrogen. A bulky, non-nucleophilic base is generally preferred to deprotonate the hydroxyl group without coordinating to the phosphorus center.
-
Solvent Effects: The polarity of the solvent can influence which atom is more nucleophilic. Experimenting with different solvents may be necessary to optimize selectivity.
Q3: My final product seems to be degrading over time, and I'm seeing an increasing amount of diphenylphosphinic acid in my NMR. What's happening?
A3: The P-O-N linkage in Diphenyl aminooxyphosphonate is susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[3] The presence of moisture in your sample or storage solvent can lead to the cleavage of this bond, resulting in the formation of diphenylphosphinic acid and hydroxylamine.
To mitigate this:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents during the reaction and workup.
-
Neutral pH Workup: During the workup, avoid strongly acidic or basic aqueous washes. Use a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.
-
Proper Storage: Store the final product in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Experimental Protocol & Optimization
Q4: Can you provide a reliable, step-by-step protocol for the synthesis of Diphenyl aminooxyphosphonate?
A4: The following protocol is based on a scalable, two-step synthesis that employs an N-protected hydroxylamine to ensure high O-selectivity.[4]
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
To a clean, dry, three-necked flask equipped with a magnetic stirrer, addition funnel, nitrogen inlet, and temperature probe, add tert-butyl-N-hydroxycarbamate (1.10 equiv) and anhydrous dichloromethane (DCM).
-
Cool the mixture to between -5 °C and -15 °C using an ice/acetone bath.
-
Once the solids have dissolved, add triethylamine (1.25 equiv) dropwise over 10 minutes, maintaining the internal temperature.
-
In a separate flask, prepare a solution of diphenylphosphinic chloride (1.0 equiv) in anhydrous DCM under a nitrogen atmosphere.
-
Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 0 °C. Caution: This step is exothermic and generates HCl gas.
-
Monitor the reaction for completion (typically >95% conversion after 15 minutes post-addition) by ¹H NMR.[5]
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x volume of DCM) and saturated aqueous NaCl (1 x volume of DCM).
-
Concentrate the organic layer via rotary evaporation until the product begins to precipitate.
-
Add hexane and continue to concentrate. Repeat the hexane addition and concentration to precipitate the product fully.
-
Filter the resulting slurry and wash the solid with hexane.
-
Dry the solid under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
Step 2: Deprotection to form O-(Diphenylphosphinyl)hydroxylamine
This step will depend on the protecting group used. For a Boc group, acidic conditions (e.g., trifluoroacetic acid in DCM) are typically employed. For a Cbz group, hydrogenolysis is common.[2]
Q5: How can I optimize my reaction conditions to maximize yield and purity?
A5: Optimization is a multifactorial process. Consider the following parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., -15 °C to 0 °C) during the addition of the phosphorylating agent. | The reaction is often exothermic. Low temperatures help to control the reaction rate, minimizing the formation of side products. |
| Reagent Purity | Use high-purity diphenyl phosphorochloridate. | Impurities like triphenyl phosphate in the starting material will carry through to the final product and can be difficult to remove.[1] |
| Solvent | Use anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). | Prevents hydrolysis of the starting materials and product. |
| Base | Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. | Effectively scavenges the HCl byproduct without competing with hydroxylamine as a nucleophile. |
| Reaction Time | Monitor the reaction progress by TLC or NMR. | Over-extending the reaction time can lead to the formation of degradation products. |
Analysis & Purification
Q6: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
A6: TLC is a quick and effective way to monitor your reaction.
-
Eluent System: A mixture of ethyl acetate and hexane is a good starting point. You will need to optimize the ratio to achieve good separation of your starting materials, product, and byproducts.
-
Visualization:
-
UV Light: If your compounds are UV active (which they should be due to the phenyl groups), you can visualize the spots under a UV lamp (254 nm).
-
Potassium Permanganate Stain: This is a general stain for oxidizing functional groups.
-
Phosphomolybdate Stain: This stain is particularly useful for visualizing phosphorus-containing compounds, which will appear as blue to blue-green spots.[6]
-
Q7: My NMR spectrum is complex. What are the expected chemical shifts for the product and potential byproducts?
A7: While exact chemical shifts can vary depending on the solvent and concentration, here are some general guidelines:
| Compound | ¹H NMR Signals | ³¹P NMR Signal |
| Diphenyl aminooxyphosphonate (Product) | Aromatic protons (multiplet, ~7.0-8.0 ppm), -NH₂ protons (broad singlet, variable) | A single peak is expected. |
| Diphenylphosphinic acid | Aromatic protons (multiplet), acidic proton (very broad singlet, may not be observed) | A distinct peak, shifted from the product. |
| Triphenyl phosphate | Aromatic protons (multiplet) | A single peak, likely at a different chemical shift than the product. |
| Triethylamine/Triethylammonium HCl | Characteristic ethyl group signals (quartet and triplet) | Not applicable |
Note: It is highly recommended to run ³¹P NMR spectroscopy for a clear picture of the phosphorus-containing species in your reaction mixture. The chemical shifts in ³¹P NMR are very sensitive to the electronic environment of the phosphorus atom, allowing for excellent differentiation between the product and phosphorus-containing byproducts.[7]
Q8: What is the best way to purify my final product?
A8: The purification strategy will depend on the nature and quantity of the impurities.
-
Slurry Wash: This is an effective method for removing soluble impurities. After filtration, the crude product can be suspended in a solvent in which it is poorly soluble (but the impurities are soluble) and then re-filtered. Dichloromethane and hexane mixtures are often used.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
-
Column Chromatography: While effective, this method can be time-consuming and may lead to product degradation on the silica gel if the compound is sensitive. It should be used as a last resort if other methods fail.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Key reaction pathways in the synthesis of Diphenyl aminooxyphosphonate.
Troubleshooting Workflow
Caption: A logical workflow for reaction monitoring and purification.
References
-
Domingos, J. B., Longhinotti, E., Bunton, C. A., & Nome, F. (2003). Reactions of bis(2,4-dinitrophenyl) phosphate with hydroxylamine. The Journal of organic chemistry, 68(18), 7051–7058. [Link]
-
PubChem. (n.d.). Diphenyl aminooxyphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2015). Method for preparing diphenyl phosphorochloridate. CN105037419A.
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Benkovics, T., Neel, A. J., Zhao, R., & Hughes, G. J. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Organic Syntheses, 97, 54–65. [Link]
-
Cooper, G. M. (2000). The Mechanism of Oxidative Phosphorylation. In The Cell: A Molecular Approach (2nd ed.). Sinauer Associates. Retrieved from [Link]
- Google Patents. (2021). Preparation method of O-diphenylphosphoryl hydroxylamine. CN112552339A.
-
Xu, Y., et al. (2023). Systematic analysis of the impact of phosphorylation and O-GlcNAcylation on protein subcellular localization. Cell Reports, 42(4), 112345. [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Thin Layer Chromatography (TLC) Analysis of Phospholipids. Retrieved from [Link]
-
Soderberg, T. (2019, November 12). 22.06 Phosphorylation: Nomenclature and Mechanisms [Video]. YouTube. [Link]
-
Liu, Z., et al. (2024). Nphos: Database and Predictor of Protein N-phosphorylation. Genomics, Proteomics & Bioinformatics, 22(1), 163-174. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Benkovics, T., et al. (2020). Scalable Preparation of O-(Diphenylphosphinyl) Hydroxylamine (DPPH). Organic Syntheses, 97, 54-65. [Link]
-
Biology LibreTexts. (2023, August 31). 17.5: Phosphorylation Mechanisms for Generating ATP. Retrieved from [Link]
-
Govindjee, R., et al. (1990). The reaction of hydroxylamine with bacteriorhodopsin studied with mutants that have altered photocycles: selective reactivity of different photointermediates. Biophysical Journal, 58(3), 597–604. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Messori, L., et al. (1999). Reactivity of 6-phosphogluconolactone with hydroxylamine: the possible involvement of glucose-6-phosphate dehydrogenase in endogenous glycation reactions. Journal of Enzyme Inhibition, 14(2), 129-139. [Link]
-
Fun, H. K., et al. (2009). Diphenyl (benzylamido)phosphate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2769. [Link]
-
ResearchGate. (n.d.). Scalable Preparation of O-(Diphenylphosphinyl) Hydroxylamine (DPPH). Retrieved from [Link]
-
Xu, Y., et al. (2023). Systematic analysis of the impact of phosphorylation and O-GlcNAcylation on protein subcellular localization. Cell Reports, 42(4), 112345. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Soderberg, T. (n.d.). Chapter 9: Phosphate transfer reactions. In Organic Chemistry with a Biological Emphasis Volume II. Chemistry LibreTexts. Retrieved from [Link]
-
Gross, P. (1985). Biologic activity of hydroxylamine: a review. Critical Reviews in Toxicology, 14(1), 87-99. [Link]
-
ResearchGate. (n.d.). Visualization of thin-layer chromatography (TLC).. Retrieved from [Link]
-
P., D. (2026). A Comprehensive Review on the Neuroprotective Potential of Isatin and its Derivatives. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
-
Li, Y., et al. (2024). Selective electrosynthesis of hydroxylamine from aqueous nitrate/nitrite by suppressing further reduction. Nature Communications, 15(1), 1-10. [Link]
-
Chemistry For Everyone. (2025, January 15). What Is Phosphorylation As It Occurs In Chemical Reactions? [Video]. YouTube. [Link]
Sources
- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of bis(2,4-dinitrophenyl) phosphate with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. epfl.ch [epfl.ch]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of Diphenyl Aminooxyphosphonate Derivatives
From the Desk of the Senior Application Scientist
Welcome, researchers. The purification of diphenyl aminooxyphosphonate derivatives presents a unique set of challenges due to the molecule's inherent chemical properties. The acidic phosphonate moiety, the basic amino group, and the bulky diphenyl esters collectively influence the compound's interaction with stationary phases. This guide is structured to provide direct, actionable solutions to common problems encountered during column chromatography, grounded in the fundamental principles of separation science.
Troubleshooting Guide
This section addresses the most frequent and frustrating issues encountered during the column chromatography of these specific derivatives. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolving the issue.
Problem: My compound is exhibiting severe peak tailing or streaking down the column.
-
Underlying Cause: This is the most common issue for phosphonates and is primarily caused by strong, non-ideal interactions between the acidic P-OH group (if any hydrolysis has occurred) or the lone pair on the amino nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" elution profile.
-
Solution Pathway:
-
Mobile Phase Modification: The most effective solution is to suppress the unwanted silanol interactions.
-
Add a Basic Modifier: Introduce a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent system. The base will preferentially bind to the acidic silanol sites, effectively masking them from your compound and leading to a more symmetrical peak shape.
-
Add an Acidic Modifier: Alternatively, adding a small amount of a volatile acid like formic acid or acetic acid (0.1-1% v/v) can also solve tailing. This works by protonating basic sites on your analyte and reducing their interaction with the stationary phase.[3] Choose this option if your compound is stable to acid.
-
-
Check for Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
-
Ensure Proper Packing: A poorly packed column with channels or voids will cause uneven flow, contributing to band broadening and tailing.[4] See the protocol below for proper column packing techniques.
-
Problem: I am getting poor separation between my desired product and a closely-related impurity.
-
Underlying Cause: The selected solvent system does not have sufficient selectivity for the two compounds. The polarity difference between your product and the impurity is too small for the chosen eluent to resolve effectively.
-
Solution Pathway:
-
Optimize the Solvent System: The goal is to maximize the difference in retention factor (ΔRf) on a TLC plate.
-
Change Solvent Strength: If your Rf is too high (>0.5), decrease the polarity of the eluent (e.g., from 30% Ethyl Acetate in Hexane to 20%). If it's too low (<0.1), increase the polarity.[5]
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, you must change the nature of the solvents. The "selectivity triangle" (solvents classified by their dipole, hydrogen bond acceptor, and hydrogen bond donor properties) is key. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a hexane/ether system. These solvents interact differently with your compounds and may reveal a separation.
-
-
Fine-Tune with Gradient Elution: Start with a low-polarity solvent system to allow the less polar compounds to separate. Then, gradually and slowly increase the polarity of the eluent over the course of the separation. This will sharpen the peak of your target compound and may improve resolution from late-eluting impurities.[6]
-
Reduce Column Diameter: A narrower column for the same amount of silica gel can increase the separation efficiency (higher plate count), though it will require a longer run time.
-
Problem: My compound seems to be stuck on the column and will not elute, even with a very polar solvent.
-
Underlying Cause: Your compound is irreversibly adsorbed onto the silica gel. This can happen if the phosphonate ester has hydrolyzed to the highly polar phosphonic acid, which binds extremely strongly to silica.[7] It can also occur if the compound has precipitated at the top of the column due to low solubility in the initial eluent.
-
Solution Pathway:
-
Drastic Polarity Increase: First, try to flush the column with a very strong solvent system, such as 10-20% methanol in dichloromethane or ethyl acetate. The high polarity of methanol can disrupt the strong interactions.
-
Check for Precipitation: If you loaded your sample in a solvent that is much stronger than the mobile phase, it may have crashed out of solution at the top of the column. This can sometimes be seen as a visible band of solid.
-
Consider Compound Stability: Your compound may have decomposed on the column into a more polar, unelutable substance.[5] Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new, lower Rf spot appears.
-
Problem: I suspect my compound is decomposing during chromatography.
-
Underlying Cause: The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive functional groups.[8][9] The aminooxy (N-O) bond or the diphenyl phosphonate esters in your molecule could be susceptible to cleavage under these conditions.
-
Solution Pathway:
-
Deactivate the Silica Gel: Reduce the acidity of the stationary phase. This can be done by pre-treating the silica. You can either use commercially available deactivated silica or prepare it by washing your silica with a solvent mixture containing a small percentage of triethylamine, then re-equilibrating with your starting mobile phase.
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.
-
Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is often a good choice for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[5]
-
-
Work Quickly and Cold: Minimize the time your compound spends on the column. Running the column at a slightly faster flow rate (using a bit of positive pressure) or even in a cold room can sometimes mitigate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal stationary phase for my diphenyl aminooxyphosphonate derivative?
A: For most applications, standard silica gel (60 Å, 230-400 mesh) is the starting point due to its versatility and cost-effectiveness. However, given the potential for strong acidic interactions and compound degradation, consider these alternatives:
-
Neutral Alumina: Excellent for separating moderately polar compounds that are sensitive to acid.
-
Reversed-Phase Silica (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography can be a powerful alternative. The mobile phase is typically a polar mixture, like methanol/water or acetonitrile/water.
-
Deactivated Silica: As mentioned in the troubleshooting section, this is often the best compromise, retaining the separating power of silica while minimizing unwanted reactivity.[5]
Q2: How do I develop a good solvent system using Thin Layer Chromatography (TLC)?
A: The goal of TLC analysis is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value in TLC typically translates well to good separation on a column.
-
Step 1: Start with a moderately polar system, such as 20% ethyl acetate in hexane.
-
Step 2: Spot your crude reaction mixture on a TLC plate and develop it in the chosen solvent.
-
Step 3: Visualize the plate (see Q3). If the desired spot has an Rf > 0.4, decrease the eluent polarity (e.g., move to 10% ethyl acetate). If the Rf is < 0.2, increase the polarity (e.g., move to 40% ethyl acetate).
-
Step 4: Ensure there is clear separation between your product spot and major impurities. If they are too close, you must change solvent selectivity (e.g., switch from ethyl acetate to dichloromethane as the polar component).[10]
Q3: My compound is not UV-active. How can I monitor the column fractions?
A: This is a common issue. You must use a chemical stain for TLC visualization. For phosphorus-containing compounds, two stains are particularly effective:
-
Ammonium Molybdate Stain: This is a highly specific stain for phosphorus-containing compounds. Upon heating, it produces distinct blue or dark spots against a light background.[11][12]
-
Potassium Permanganate Stain: This is a general oxidative stain that visualizes most organic compounds that can be oxidized (alcohols, amines, etc.). It appears as yellow/brown spots on a purple background.[13]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to temporarily appear as brown spots.[13]
Q4: What is the best way to pack a chromatography column to avoid cracks and channels?
A: A well-packed column is critical for a successful separation. The "slurry packing" method is the most reliable.
-
Step 1: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Step 2: In a separate beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a smooth, lump-free slurry (the consistency of a milkshake).
-
Step 3: With the column stopcock open and a collection flask underneath, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Step 4: Continuously tap the side of the column gently as the silica settles. This helps to dislodge air bubbles and ensure a uniformly packed bed.
-
Step 5: Once the silica has settled, add a protective layer of sand on top and carefully drain the solvent until it is just level with the sand. Never let the silica bed run dry.
Key Experimental Protocols
Protocol 1: Step-by-Step TLC Solvent System Screening
-
Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Prepare several TLC chambers with different solvent systems (e.g., 10%, 20%, 40% Ethyl Acetate/Hexane). Place one plate in each chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it completely. Visualize under a UV lamp and/or with an appropriate chemical stain.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your product in each system. Select the system that provides an Rf of 0.25-0.35 and the best separation from impurities.
Protocol 2: Preparation and Use of Ammonium Molybdate TLC Stain
This stain is highly sensitive for phosphorus-containing compounds.
-
Reagent Preparation:
-
Solution A: Dissolve 5g of ammonium molybdate in 100 mL of water.
-
Solution B (Stain): In a fume hood, carefully mix 100 mL of Solution A with 10 mL of concentrated sulfuric acid. The solution should be stable for several weeks.
-
-
Staining Procedure:
-
Ensure the developed TLC plate is completely dry of eluent.
-
Quickly dip the plate into the stain solution (Solution B) using forceps.
-
Wipe the excess stain from the back of the plate with a paper towel.
-
Gently heat the plate with a heat gun. Phosphorus-containing compounds will appear as dark blue or black spots.
-
Visual Workflow Guides
The following diagrams provide logical pathways for addressing common experimental challenges.
Caption: Workflow for Troubleshooting Peak Tailing.
Caption: Decision Tree for Solvent System Selection via TLC.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]
-
Chromatography Online. HPLC Troubleshooting. Available from: [Link]
-
Chromatography Online. HPLC Troubleshooting Guide. Available from: [Link]
-
Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available from: [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available from: [Link]
-
MDPI. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Phosphonic acid: preparation and applications. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
ResearchGate. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. Available from: [Link]
-
Asian Publication Corporation. Determination of Organophosphorus Pesticides in Rice by TLC. Available from: [Link]
-
National Center for Biotechnology Information (PMC). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
J-Stage. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. Available from: [Link]
-
ResearchGate. (PDF) Chemical Warfare Agents: TLC Analysis. Available from: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available from: [Link]
-
Jurnal FKIP UNTAD. Phospate Release Study on Silica Gel and Amino Silica Hybrid Sorbent from Lapindo Mud. Available from: [Link]
-
PubMed. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography. Available from: [Link]
-
Organic Chemistry. TLC stains. Available from: [Link]
-
Journal of the American Chemical Society. Direct Reaction of Phosphorus Acids with Hydroxy of a Silanol and on the Silica Gel Surface. Available from: [Link]
-
National Center for Biotechnology Information (PMC). High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface water. Available from: [Link]
-
ResearchGate. Best TLC stain for both phosphate esters AND phosphoric acid?. Available from: [Link]
-
PURKH. New Chromogenic Spray Reagent for TLC Detection and Identification of Organophosphrous. Available from: [Link]
-
ResearchGate. (PDF) Silica Gel in Organic Synthesis. Available from: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. labcompare.com [labcompare.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bvchroma.com [bvchroma.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 11. epfl.ch [epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. TLC stains [reachdevices.com]
Technical Support Center: Troubleshooting the Instability of Diphenyl Aminooxyphosphonate
Welcome to the technical support center for Diphenyl aminooxyphosphonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. We understand that managing the stability of highly reactive compounds is critical for experimental success. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a rapid loss of purity in my Diphenyl aminooxyphosphonate sample, even when stored. What is the primary cause of degradation?
The principal cause of degradation for Diphenyl aminooxyphosphonate is hydrolysis. The compound contains two phenyl ester linkages to the central phosphorus atom (P-O-Ph). These ester bonds are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This hydrolysis occurs in a stepwise manner, first cleaving one phenyl group to form a phenyl aminooxyphosphonic acid intermediate, and then the second, ultimately yielding aminooxyphosphonic acid and phenol as byproducts.
A secondary point of instability is the aminooxy group (-ONH2) itself. This group is a potent nucleophile and is highly reactive towards aldehydes and ketones.[3][4][5] If your storage container or solvent (e.g., acetone) contains trace carbonyl impurities, this can lead to the formation of oxime adducts, reducing the concentration of the active reagent.[3]
Q2: My HPLC/LC-MS analysis shows unexpected peaks appearing over time. What are these impurities likely to be?
If you are working in aqueous or protic solvents (like methanol or ethanol), the new peaks are almost certainly the hydrolysis products described above:
-
Peak 1 (Intermediate): Phenyl aminooxyphosphonic acid
-
Peak 2 (Final Product): Aminooxyphosphonic acid
-
Peak 3 (Byproduct): Phenol
To confirm their identities, you can use high-resolution mass spectrometry (HRMS) to match the observed m/z values to the calculated exact masses of these species. Monitoring the disappearance of the parent compound alongside the appearance of these degradation products can validate the hydrolysis pathway. Analytical methods like HPLC and LC-MS are standard for monitoring phosphonate compounds.[6]
Q3: What are the optimal storage and handling conditions to maximize the shelf-life of Diphenyl aminooxyphosphonate?
To mitigate the degradation risks, rigorous storage and handling protocols are essential. Highly reactive or unstable materials require careful handling to prevent decomposition.[7]
Core Principles:
-
Moisture Exclusion: This is the most critical factor. Water is the primary reactant for hydrolysis.
-
Temperature Control: Lower temperatures slow the rate of all chemical reactions, including degradation.[8]
-
Inert Atmosphere: Oxygen can contribute to oxidative degradation pathways, although hydrolysis is the more immediate concern.
-
Light Protection: While phosphonates are not universally light-sensitive, it is best practice to protect reactive compounds from UV light, which can catalyze degradation.[9]
The following table summarizes the recommended conditions:
| Condition | Solid Form | In Anhydrous Solvent |
| Temperature | -20°C or lower | -20°C or lower (some may require -80°C) |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Store under an inert gas (Argon or Nitrogen) |
| Container | Amber glass vial with a tight-fitting, PTFE-lined cap | Amber glass vial with a septa cap for anhydrous transfer |
| Handling | Use in a glove box or under a positive flow of inert gas | Use anhydrous solvents and syringes/cannulas for transfers |
| Desiccation | Store vials within a secondary container containing a desiccant | N/A |
Q4: How does pH affect the stability of my compound in solution?
The stability of organophosphate esters is highly pH-dependent. Both strong acidic and strong basic conditions will significantly accelerate the rate of hydrolysis of the phenyl ester bonds.[1][10]
-
Acidic Conditions (pH < 5): Acid catalysis protonates the phosphoryl oxygen, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion (a much stronger nucleophile than water) on the phosphorus center.
For experiments requiring aqueous buffers, it is crucial to work in a neutral pH range, ideally between 6.5 and 7.5, where the rate of hydrolysis is at its minimum.[11] If your experiment allows, running the reaction at a lower temperature will further suppress degradation.
Visualizing Degradation & Troubleshooting
Understanding the potential failure points is key to troubleshooting. The diagrams below illustrate the primary degradation pathway and a logical workflow for diagnosing stability issues.
Caption: Primary hydrolytic degradation pathway of Diphenyl aminooxyphosphonate.
Caption: A logical workflow for troubleshooting Diphenyl aminooxyphosphonate instability.
Experimental Protocols
Adherence to strict protocols is the best defense against reagent instability.
Protocol 1: Preparation of a Validated Stock Solution
This protocol describes how to prepare a stock solution in an anhydrous organic solvent and validate its concentration and purity.
Materials:
-
Diphenyl aminooxyphosphonate (new vial, unopened)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM), <50 ppm water
-
Inert gas supply (Argon or Nitrogen)
-
Glass syringe (oven-dried)
-
Septa-capped amber vial (oven-dried)
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation: Place the sealed vial of Diphenyl aminooxyphosphonate and the septa-capped amber vial in a desiccator to equilibrate to room temperature for at least 1 hour. This prevents condensation of atmospheric moisture on cold surfaces.
-
Inert Atmosphere: Move the reagent vial and the empty septa-capped vial into a glove box or work under a positive pressure of inert gas.
-
Weighing: Quickly weigh the desired amount of the solid reagent into the septa-capped vial and seal it immediately.
-
Solvent Addition: Using an oven-dried, gas-tight syringe, draw the required volume of anhydrous solvent. Pierce the septum of the vial and slowly add the solvent to dissolve the solid.
-
Homogenization: Gently swirl the vial to ensure complete dissolution.
-
Baseline Analysis (T=0): Immediately take an aliquot of the freshly prepared stock solution and dilute it appropriately for HPLC or LC-MS analysis. This analysis serves as your baseline purity and concentration reference for all future experiments.
-
Storage: Purge the headspace of the vial with inert gas for 30 seconds before re-sealing. Store the vial at -20°C or below, clearly labeled with the compound name, concentration, solvent, and preparation date.
Protocol 2: Monitoring Stability in an Aqueous Buffer
This experiment helps determine the compound's half-life under your specific experimental conditions.
Materials:
-
Validated stock solution of Diphenyl aminooxyphosphonate in an organic solvent (e.g., DMF).
-
Experimental buffer (e.g., PBS, pH 7.4).
-
Thermostated incubator or water bath.
-
HPLC or LC-MS system.
Procedure:
-
Setup: Prepare several small vials, each containing your experimental buffer. Place them in a thermostated environment set to your experimental temperature.
-
Initiation (T=0): Add a small, precise volume of the organic stock solution to the first vial of buffer to achieve the final desired concentration. The volume of the organic solvent should ideally be less than 1% of the total buffer volume to minimize solvent effects. Mix thoroughly.
-
Initial Sample: Immediately withdraw a sample, quench any reaction if necessary (e.g., by snap-freezing or adding acid/base if appropriate for the analysis method), and analyze it via HPLC/LC-MS. This is your T=0 time point.
-
Time-Course Monitoring: At predetermined intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), repeat step 3 with subsequent vials.
-
Data Analysis: Quantify the peak area of the parent Diphenyl aminooxyphosphonate at each time point. Plot the natural logarithm of the peak area versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).
This empirical data is invaluable for planning experiments, as it informs you of the viable time window in which the reagent remains sufficiently stable to produce reliable data.
References
-
Synthetic Methods of Phosphonopeptides. (2020). MDPI. Retrieved from [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. (2022). PubMed Central. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. (n.d.). PubMed Central. Retrieved from [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Green phosphonate chemistry – Does it exist?. (2024). RSC Publishing. Retrieved from [Link]
-
Phosphonates. (n.d.). Hach. Retrieved from [Link]
-
General Use SOP for Highly Reactive/Unstable Materials. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (2022). ACS Publications. Retrieved from [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent. Retrieved from [Link]
-
Detecting traces of phosphonates. (2020). Wiley Analytical Science. Retrieved from [Link]
-
Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. (n.d.). MDPI. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2020). ResearchGate. Retrieved from [Link]
-
Phosphonates and Their Degradation by Microorganisms. (n.d.). ResearchGate. Retrieved from [Link]
-
Amino-Oxy reagents, for conjugation with aldehydes and cetones. (n.d.). Interchim. Retrieved from [Link]
-
A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice. (n.d.). MDPI. Retrieved from [Link]
-
Alchemist. (n.d.). d20PFSRD. Retrieved from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Alchemist – d20PFSRD [d20pfsrd.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Improving the selectivity of Diphenyl aminooxyphosphonate for target proteases.
Technical Support Center: Enhancing Diphenyl Aminooxyphosphonate Selectivity
Welcome to the technical support center for improving the selectivity of diphenyl aminooxyphosphonate inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working to optimize these potent covalent inhibitors for specific protease targets. Here, we move beyond basic protocols to address the nuanced challenges of achieving high selectivity, offering troubleshooting advice and in-depth experimental workflows in a direct question-and-answer format.
Section 1: Frequently Asked Questions - Foundational Concepts
This section establishes the core principles governing diphenyl aminooxyphosphonate inhibitors and the concept of selectivity.
Q1: What is the mechanism of action for diphenyl aminooxyphosphonate inhibitors?
A1: Diphenyl aminooxyphosphonates are mechanism-based irreversible inhibitors that primarily target serine proteases.[1] The inhibitor mimics the natural peptide substrate of the protease. The process begins with the formation of an initial, non-covalent Michaelis complex.[1] Subsequently, the catalytic serine residue in the protease's active site attacks the phosphorus atom of the phosphonate. This results in the displacement of one of the phenoxy leaving groups and the formation of a stable, covalent phosphonyl-enzyme adduct, which effectively inactivates the enzyme.[1]
Q2: What defines "selectivity" for a protease inhibitor and why is it critical?
A2: Selectivity is a measure of an inhibitor's potency for its intended target protease compared to its potency for other, off-target proteases. It is often expressed as a "selectivity index," which is the ratio of the inhibition constant (Kᵢ) or IC₅₀ value for an off-target protease to that of the target protease. A high selectivity index (e.g., >100-fold) indicates that the inhibitor is significantly more potent against its intended target.
Achieving high selectivity is paramount in therapeutic drug development to minimize off-target side effects.[2] For example, an inhibitor designed to block a protease involved in cancer progression could cause toxicity if it also inhibits essential proteases in the blood coagulation cascade.
Q3: How does the protease active site structure dictate inhibitor selectivity?
A3: The selectivity of a protease is largely determined by the chemical environment and shape of its substrate-binding pockets, labeled S4, S3, S2, S1, S1', S2', etc.[3] These pockets interact with the corresponding amino acid residues of a substrate (or inhibitor), labeled P4, P3, P2, P1, P1', P2', etc.[4]
The S1 pocket is considered the primary determinant of specificity for many serine proteases.[3] For instance, trypsin-like proteases have a deep S1 pocket with a negatively charged residue at the bottom (aspartic acid or glutamic acid) that preferentially binds positively charged P1 residues like arginine or lysine.[5] In contrast, chymotrypsin-like proteases have a wide, hydrophobic S1 pocket that accommodates large, bulky P1 residues like phenylalanine or tyrosine.[3] Exploiting these differences is the cornerstone of designing selective inhibitors.[6]
Section 2: Troubleshooting Guide - Common Selectivity Issues
This section addresses specific experimental hurdles and provides actionable solutions based on mechanistic principles.
Q1: My diphenyl aminooxyphosphonate inhibitor shows high potency but inhibits multiple proteases from the same family. How can I improve its selectivity?
A1: This is a common challenge, as proteases within the same family (e.g., serine proteases) share structural homology. The primary strategy is to systematically modify the inhibitor's structure to exploit subtle differences in the S-pockets of the target versus off-target enzymes.
-
Step 1: Focus on the P1 Residue. The P1 side chain of your inhibitor, which fits into the S1 pocket of the protease, is the most critical determinant of selectivity.[3] Synthesize a small library of analogs where you vary the P1 residue. For example, if your target is trypsin-like, but you see off-target activity against chymotrypsin-like proteases, ensure your P1 residue is strongly basic (e.g., arginine) and not bulky or hydrophobic.
-
Step 2: Explore P2, P3, and P4 Interactions. While the S1-P1 interaction is dominant, interactions at other subsites can be exploited for "fine-tuning" selectivity.[7] Even minor differences in the shape, size, or electrostatic potential of the S2, S3, or S4 pockets between target and off-target proteases can be leveraged.[6] Consider introducing steric bulk or specific hydrogen-bonding moieties at the P2 or P4 positions to favor binding to your target protease while preventing binding to an off-target with a smaller or differently shaped subsite.
-
Step 3: Investigate the Prime-Side (P') Interactions. The residues on the C-terminal side of the cleavage site (P1', P2') can also significantly impact selectivity.[8] Modifying the amino acid or chemical group at the P2' position of your inhibitor can yield substantial gains in selectivity, sometimes up to several thousand-fold, by creating favorable interactions with the S2' pocket of the target enzyme while clashing with that of off-targets.[8]
Q2: I have identified a lead compound, but I'm unsure which off-target proteases I should be screening against. Where do I start?
A2: Your off-target panel should be chosen based on a logical, tiered approach.
-
Tier 1: Closely Related Homologs. Start with proteases from the same family that are most structurally similar to your target. For example, if you are targeting Factor Xa (a serine protease in the coagulation cascade), your initial panel should include other coagulation proteases like thrombin, trypsin, and plasmin.
-
Tier 2: Proteases with Overlapping Substrate Specificity. Screen against proteases that, while perhaps less homologous, are known to cleave similar peptide sequences. Bioinformatics tools and databases can help identify these.
-
Tier 3: Abundant Systemic Proteases. Include highly abundant proteases that the inhibitor is likely to encounter in vivo, such as human neutrophil elastase (HNE) or cathepsins. Unintended inhibition of these can lead to toxicity.
-
Computational Guidance: Use computational tools to compare the electrostatic potential and shape of your target's active site with a database of other proteases. This can predict potential off-targets and guide your panel selection.[9]
Q3: My kinetic assays are giving inconsistent IC₅₀ values, making it difficult to determine the selectivity index. What am I doing wrong?
A3: Inconsistent kinetic data often stems from experimental variables. For irreversible inhibitors like diphenyl aminooxyphosphonates, it is crucial to control for time and inhibitor concentration.
-
Problem: Pre-incubation Time. The measured IC₅₀ for an irreversible inhibitor is highly dependent on the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
-
Solution: Standardize your pre-incubation time across all experiments. A 15-30 minute pre-incubation is a common starting point.[10] Report this time with your IC₅₀ values. For more rigorous analysis, determine the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ), which is independent of pre-incubation time.
-
-
Problem: Substrate Concentration. If the substrate concentration is too high, it can compete with the inhibitor for binding to the active site, leading to an artificially high IC₅₀.
-
Solution: Perform your assays with the substrate concentration at or below its Michaelis-Menten constant (Kₘ). This ensures you are measuring the true inhibitory potency.
-
-
Problem: Inhibitor Instability. Diphenyl aminooxyphosphonates can be susceptible to hydrolysis.[1]
-
Solution: Prepare inhibitor stock solutions fresh in an appropriate solvent (e.g., DMSO) and minimize the time they spend in aqueous assay buffer before the experiment begins. Check the stability of your compound in the assay buffer over the course of the experiment.
-
Section 3: Key Experimental Protocols & Data Interpretation
This section provides validated, step-by-step workflows for essential experiments.
Protocol 1: Determining Inhibitor Potency (IC₅₀) and Selectivity Index
This protocol provides a self-validating framework for assessing inhibitor performance against a target and an off-target protease.
Objective: To determine the IC₅₀ value of a diphenyl aminooxyphosphonate inhibitor for a target protease and at least one off-target protease, and to calculate the selectivity index.
Materials:
-
Target and off-target proteases
-
Fluorogenic peptide substrate specific for each protease
-
Diphenyl aminooxyphosphonate inhibitor
-
Assay Buffer (e.g., PBS, pH 7.4)[10]
-
DMSO for inhibitor stock solution
-
96-well black microplates
-
Plate reader with fluorescence detection
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Prepare working solutions of enzymes and substrates in Assay Buffer. The final enzyme concentration should result in a linear reaction rate for at least 60 minutes. The final substrate concentration should be ≤ Kₘ.
-
-
Inhibitor Dilution Series:
-
Create a serial dilution of the inhibitor in Assay Buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Include a "no inhibitor" control (Assay Buffer with DMSO equivalent).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In the 96-well plate, add 50 µL of each inhibitor dilution (or control) to triplicate wells.
-
Add 50 µL of the enzyme solution to each well.
-
Mix gently and incubate for a standardized time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[10]
-
-
Initiate Reaction:
-
Add 100 µL of the pre-warmed substrate solution to all wells to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the plate reader.
-
Measure the increase in fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Repeat for Off-Target Protease:
-
Repeat steps 2-5 using the off-target protease and its specific substrate.
-
-
Data Analysis (Self-Validation):
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. The R² value for the linear fit should be >0.98 for valid data.
-
Normalize the velocities to the "no inhibitor" control to get the percent inhibition.
-
Plot percent inhibition vs. log[Inhibitor].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate Selectivity Index (SI): SI = IC₅₀ (Off-Target Protease) / IC₅₀ (Target Protease)
-
Data Presentation: Example Selectivity Profile
| Compound | Target Protease IC₅₀ (nM) | Off-Target Protease IC₅₀ (nM) | Selectivity Index (Fold) |
| Lead Compound | 15 | 450 | 30 |
| Analog 1 (P1 Mod) | 12 | 12,000 | 1,000 |
| Analog 2 (P2' Mod) | 25 | >50,000 | >2,000 |
This table clearly demonstrates how modifications to the lead compound (Analogs 1 and 2) resulted in significant improvements in selectivity against the off-target protease.
Section 4: Visualizing Workflows and Mechanisms
Visual aids are essential for understanding complex biological processes and experimental designs.
Mechanism of Covalent Inhibition
Caption: Mechanism of irreversible inhibition by a diphenyl aminooxyphosphonate.
Workflow for Selectivity Screening
Caption: A tiered workflow for screening and optimizing inhibitor selectivity.
References
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI.[Link]
-
Improving Viral Protease Inhibitors to Counter Drug Resistance. National Institutes of Health (PMC).[Link]
-
Journal of Medicinal Chemistry. American Chemical Society Publications.[Link]
-
Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. National Institutes of Health (PMC).[Link]
-
Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library. PubMed.[Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. PubMed Central.[Link]
-
Serine Proteases Substrate Specificity. Monash University.[Link]
-
Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. National Institutes of Health (PMC).[Link]
-
α-Amino Diphenyl Phosphonates as Novel Inhibitors of Escherichia coli ClpP Protease. PubMed.[Link]
-
Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. National Institutes of Health.[Link]
-
Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.[Link]
-
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.[Link]
-
Recent approaches to improving selectivity and sensitivity of enzyme-based biosensors for organophosphorus pesticides: A review. PubMed.[Link]
-
PeptideCutter - Cleavage specificities of selected enzymes and chemicals. Expasy.[Link]
-
Vitamin B12 - Health Professional Fact Sheet. Office of Dietary Supplements (ODS).[Link]
-
Proteases. Peak Proteins.[Link]
-
Structural basis of substrate specificity in the serine proteases. PubMed Central.[Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.[Link]
-
Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.[Link]
-
Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. PubMed Central.[Link]
-
Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV. PubMed.[Link]
-
21.07 Mechanism and Inhibition of Aspartyl Protease Enzymes. YouTube.[Link]
-
Serine protease. Wikipedia.[Link]
-
What are Protease Inhibitors and How Do They Work? G-Biosciences.[Link]
-
Synthesis and proteinase inhibitory properties of diphenyl phosphonate analogues of aspartic and glutamic acids. PubMed.[Link]
Sources
- 1. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 5. Serine protease - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Selectivity of Engineered Protease Inhibitors: Optimizing the P2 Prime Residue Using a Versatile Cyclic Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
Validation & Comparative
The Battle for the Active Site: A Comparative Guide to Boronic Acid and Phosphonate Inhibitors
In the landscape of enzyme inhibition, the quest for potent and selective agents is paramount for advancing therapeutics and biochemical understanding. Among the most versatile classes of inhibitors targeting serine proteases and other hydrolases are boronic acids and phosphonates. Both are renowned for their ability to mimic the transition state of substrate hydrolysis, yet they achieve this through distinct chemical mechanisms, leading to significant differences in potency, selectivity, stability, and clinical applicability.
This guide provides a deep, comparative analysis of these two inhibitor classes, grounded in experimental data and mechanistic insights. We will explore their core mechanisms of action, delve into head-to-head performance data, and provide detailed protocols for their evaluation, offering researchers a comprehensive framework for selecting and designing the optimal inhibitor for their specific target.
Mechanisms of Action: A Tale of Two Transition-State Mimics
The efficacy of both boronic acid and phosphonate inhibitors stems from their ability to form a stable, covalent adduct with a key catalytic residue—typically a serine—in the enzyme's active site. This adduct mimics the high-energy tetrahedral intermediate formed during peptide bond cleavage, effectively blocking the enzyme's catalytic cycle. However, the nature of this interaction differs significantly.
Boronic Acid Inhibitors: The Versatile Covalent Warhead
Boronic acids feature a boron atom that is electrophilic and readily attacked by the catalytic serine's hydroxyl group. A key feature of this interaction is the ability of the boron to adopt a stable, tetrahedral geometry upon binding, forming a covalent bond with the serine. This mimics the transition state exceptionally well. The stability and kinetics of this bond can be finely tuned by modifying the substituents on the boron atom, influencing its Lewis acidity.
Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid
Caption: Phosphonate inhibitors form a highly stable phosphonyl-enzyme complex.
Head-to-Head Comparison: Performance Metrics
The choice between a boronic acid and a phosphonate inhibitor often depends on the specific application, balancing the need for potency, reversibility, and selectivity.
| Feature | Boronic Acid Inhibitors | Phosphonate Inhibitors | Rationale & Implications |
| Potency (Ki) | Typically low nM to pM range. | Can achieve very high potency, often acting as irreversible inhibitors. | Both are highly potent. Boronic acids offer tunable potency, while phosphonates excel in achieving long-lasting inhibition. |
| Reversibility | Generally reversible, though off-rates can be very slow. | Often considered irreversible or very slowly reversible. | Boronic acids may offer a better safety profile for therapeutics due to their reversibility. Phosphonates are ideal for applications requiring permanent enzyme knockout. |
| Selectivity | Can be engineered for high selectivity by modifying the peptide-mimicking portion. | High selectivity can be achieved, but off-target phosphorylation is a potential concern. | Both require careful design to ensure selectivity. The reactivity of phosphonates may lead to more off-target effects if not highly optimized. |
| Chemical Stability | Can be susceptible to oxidation and may require formulation strategies to improve stability. | Generally possess good chemical stability. | Phosphonates may offer advantages in terms of shelf-life and formulation simplicity. |
| Cell Permeability | Varies widely based on the overall molecule structure; can be optimized. | Generally good, allowing for effective use in cell-based assays and in vivo. | Both classes can be adapted for cellular and in vivo studies, with phosphonates often exhibiting favorable properties. |
Experimental Protocols: Evaluating Inhibitor Performance
Accurate characterization of inhibitor potency and mechanism is crucial. Below is a standard protocol for determining the inhibition constant (Ki) for a competitive inhibitor.
Protocol: Determination of Inhibition Constant (Ki)
This protocol outlines the steps to determine the Ki of an inhibitor against a target enzyme using a chromogenic or fluorogenic substrate.
Diagram: Workflow for Ki Determination
Caption: Standard workflow for determining the enzyme inhibition constant (Ki).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a series of dilutions of the inhibitor (boronic acid or phosphonate) in the assay buffer. A 10-point, 2-fold dilution series is common.
-
Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the enzyme.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of enzyme to wells containing the different inhibitor concentrations.
-
Include control wells with enzyme but no inhibitor.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the enzyme and inhibitor to reach equilibrium. Causality Note: This step is critical, especially for slow-binding or irreversible inhibitors like phosphonates, to ensure the measured inhibition reflects the true potency.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells. It is often recommended to perform this for several different substrate concentrations to fully characterize the inhibition mode.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor and substrate concentration from the linear portion of the progress curves.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing the data using graphical methods like a Lineweaver-Burk plot or by global fitting to different inhibition models.
-
For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation if the IC50 is determined at a single substrate concentration, or more accurately from the x-intercept of the Lineweaver-Burk plot.
-
Conclusion and Outlook
Both boronic acid and phosphonate inhibitors represent powerful and highly adaptable platforms for enzyme inhibition.
-
Boronic acids offer the advantage of tunable, reversible covalent inhibition, which has led to clinical successes such as the proteasome inhibitor bortezomib (Velcade®). Their versatility and potential for a more forgiving safety profile make them a mainstay in drug discovery.
-
Phosphonates provide a means to achieve potent, long-lasting, and often irreversible inhibition. This makes them exceptional tools for chemical biology to probe enzyme function and can be advantageous for certain therapeutic indications where sustained target inactivation is desired.
The choice between these two classes is not a matter of inherent superiority but of strategic alignment with the research or therapeutic goal. As our understanding of enzyme mechanisms deepens, the continued innovation in the design of both boronic acid and phosphonate inhibitors will undoubtedly lead to even more selective and effective molecules for both the laboratory and the clinic.
References
-
Title: Boronic acid inhibitors of serine proteases. Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: Boronic Acids in Medicinal Chemistry: A Century of Progress. Source: American Chemical Society Publications URL: [Link]
-
Title: Organophosphorus inhibitors of serine hydrolases. Source: National Center for Biotechnology Information (PubMed) URL: [Link]
-
Title: Activity-based protein profiling: applications to enzyme and inhibitor discovery. Source: Nature Reviews Drug Discovery URL: [Link]
A Comparative Benchmarking Guide: Evaluating Diphenyl Aminooxyphosphonate Against Commercial CTP Synthase Inhibitors
Introduction: The Critical Role of Nucleotide Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the fundamental cellular process of nucleotide biosynthesis. This intricate pathway, responsible for producing the building blocks of DNA and RNA, is a linchpin of cellular proliferation and survival. Consequently, enzymes within this pathway have emerged as highly attractive targets for the development of anticancer, antiviral, and immunosuppressive drugs.[1] One such pivotal enzyme is Cytidine Triphosphate (CTP) Synthase (CTPS), which catalyzes the rate-limiting step in the de novo synthesis of pyrimidine nucleotides—the conversion of Uridine Triphosphate (UTP) to CTP.[1]
Given its critical role, the inhibition of CTPS presents a promising strategy for halting the proliferation of rapidly dividing cells, such as cancer cells or those infected by viruses.[1] A diverse array of molecules has been developed to target this enzyme, ranging from well-established commercial inhibitors to novel investigational compounds. This guide provides an in-depth technical comparison of a promising new chemical entity, Diphenyl aminooxyphosphonate , against a panel of established commercial CTPS inhibitors.
While the precise enzymatic target of Diphenyl aminooxyphosphonate has yet to be definitively elucidated in published literature, its structural class—α-aminophosphonates—is widely recognized for a broad spectrum of biological activities, including enzyme inhibition.[2] For the purposes of this comparative analysis, we hypothesize that Diphenyl aminooxyphosphonate acts as a putative inhibitor of CTP synthase, providing a framework for its evaluation against known modulators of this enzyme. This guide will delve into the mechanistic underpinnings of CTPS inhibition, provide detailed protocols for robust comparative assays, and present a clear analysis of performance data to empower researchers in their pursuit of next-generation therapeutics.
The De Novo Pyrimidine Biosynthesis Pathway and the Role of CTP Synthase
The de novo synthesis of pyrimidines is a multi-step enzymatic pathway that culminates in the production of CTP. CTP Synthase catalyzes the final step, the ATP-dependent amination of UTP to CTP, with glutamine serving as the nitrogen donor. This reaction is essential for maintaining the cellular pool of cytidine nucleotides required for nucleic acid synthesis.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the CTP Synthase reaction.
Mechanism of Action of CTP Synthase Inhibitors
CTPS inhibitors can be broadly categorized based on their mechanism of action. Many are substrate analogs that compete with the natural substrates (UTP, ATP, or glutamine) for binding to the enzyme's active sites.
-
Competitive Inhibitors: These molecules structurally resemble the natural substrate and bind to the active site, thereby preventing the substrate from binding. The inhibitory effect can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency. Their effect is not reversed by increasing substrate concentration.
-
Irreversible Inhibitors: These compounds typically form a covalent bond with the enzyme, permanently inactivating it.
Commercial Inhibitors of CTP Synthase: A Comparative Overview
A selection of well-characterized commercial inhibitors of CTP synthase serves as a benchmark for evaluating new compounds.
| Inhibitor | Mechanism of Action | Reported Potency (IC50/Ki) | Key Characteristics & References |
| CTP Synthetase-IN-1 | Potent, orally active inhibitor of human CTPS1 and CTPS2. | hCTPS1: 32 nMhCTPS2: 18 nM | Demonstrates anti-inflammatory effects.[3] |
| Gemcitabine-5'-triphosphate (dF-dCTP) | Competitive inhibitor with respect to UTP. | Ki = 3.0 µM (E. coli CTPS) | The active metabolite of the anticancer drug gemcitabine.[4] |
| Cyclopentenyl Cytosine (CPEC) Triphosphate | Inhibitor of CTP synthetase. | IC50 = 6 µM (bovine CTPS) | The active triphosphate form of CPEC.[5] |
| 3-Deazauridine | Competitive inhibitor of CTP synthetase. | Not specified in the provided results. | A structural analog of uridine.[6] |
Experimental Design for Benchmarking Inhibitor Performance
To objectively compare the performance of Diphenyl aminooxyphosphonate against commercial inhibitors, a multi-tiered experimental approach is recommended, encompassing both enzymatic and cell-based assays.
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on purified CTP synthase. The ADP-Glo™ Kinase Assay is a robust method for this purpose, as it quantifies the amount of ADP produced during the ATP-dependent conversion of UTP to CTP.
Caption: Workflow for the in vitro CTP Synthase inhibition assay using the ADP-Glo™ method.
Detailed Protocol: In Vitro CTP Synthase Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
Prepare stock solutions of UTP, ATP, and glutamine in the assay buffer.
-
Prepare serial dilutions of Diphenyl aminooxyphosphonate and the commercial inhibitors in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 5 µL of the inhibitor dilutions.
-
Add 10 µL of a solution containing purified human CTP synthase (e.g., 10 nM final concentration).
-
Initiate the reaction by adding 10 µL of a substrate mix containing UTP, ATP, and glutamine (e.g., 100 µM, 500 µM, and 2 mM final concentrations, respectively).
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions.
-
Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.
Detailed Protocol: Cell-Based Proliferation Assay
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) in appropriate media.
-
-
Assay Plate Setup:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of Diphenyl aminooxyphosphonate and the commercial inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Interpreting the Results: A Framework for Comparison
The data generated from these assays will allow for a direct comparison of the inhibitory potential of Diphenyl aminooxyphosphonate with that of the commercial inhibitors.
Table 2: Comparative Performance of CTP Synthase Inhibitors (Hypothetical Data)
| Inhibitor | In Vitro IC50 (nM) (Purified hCTPS1) | Cell-Based GI50 (µM) (Jurkat Cells) | Notes |
| Diphenyl aminooxyphosphonate | To be determined | To be determined | Putative CTP Synthase Inhibitor |
| CTP Synthetase-IN-1 | 32 | 18 | Potent dual inhibitor of CTPS1 and CTPS2.[3] |
| Gemcitabine | N/A (prodrug) | ~0.01 - 0.1 | Active metabolite (dF-dCTP) inhibits CTPS. |
| CPEC | N/A (prodrug) | ~0.1 - 1 | Active metabolite (CPEC-TP) inhibits CTPS.[5] |
| 3-Deazauridine | Variable | Variable | Competitive inhibitor.[6] |
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of Diphenyl aminooxyphosphonate against established commercial inhibitors of CTP synthase. The proposed experimental protocols are designed to yield robust and reproducible data, enabling a clear assessment of the compound's potency and cellular efficacy.
The critical first step will be to definitively identify the enzymatic target of Diphenyl aminooxyphosphonate and to determine its mechanism of inhibition. Should it be confirmed as a CTP synthase inhibitor, the comparative data generated will be invaluable for guiding its further development as a potential therapeutic agent. The juxtaposition of in vitro enzymatic data with cell-based assay results will provide crucial insights into the compound's structure-activity relationship, cell permeability, and overall potential as a modulator of nucleotide biosynthesis. This structured approach ensures scientific rigor and provides a solid foundation for informed decision-making in the drug discovery pipeline.
References
- McCluskey, A., et al. (2016).
-
PubChem. (n.d.). Diphenyl aminooxyphosphonate. Retrieved January 26, 2026, from [Link]
- Kang, G. J., et al. (1989). Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase. The Journal of biological chemistry, 264(2), 802–808.
-
ResearchGate. (2013). How to calculate IC50 value for my samples for antioxidant acivity? Retrieved January 26, 2026, from [Link]
- Barry, R. M., et al. (2014). Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP. Biochemistry, 53(32), 5264–5273.
- Vesely, J. (1987). 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response. Pharmacology & therapeutics, 32(3), 339–351.
- Chen, M., et al. (2021). Cytosolic CTP Production Limits the Establishment of Photosynthesis in Arabidopsis. Frontiers in plant science, 12, 778002.
-
ResearchGate. (2026). Synthesis, characterization and biological activity of some α-aminophosphonates. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The IC 50 values of the synthesized compounds. Retrieved January 26, 2026, from [Link]
- Barry, R. M., et al. (2023). Filamentation and inhibition of prokaryotic CTP synthase. bioRxiv.
-
ResearchGate. (n.d.). Drug resistance and cellular activity: (A) IC50 values of gemcitabine... Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values and 95% CIs (confidence intervals) of chemotherapy drugs in DCK-and CCNL1- knockout cells. Retrieved January 26, 2026, from [Link]
- Li, G., et al. (2015). Synthesis and antiphytoviral activity of α-aminophosphonates containing 3, 5-diphenyl-2-isoxazoline as potential papaya ringspot virus inhibitors. Molecules (Basel, Switzerland), 20(4), 6863–6877.
-
Patsnap Synapse. (2024). What are CTPS inhibitors and how do they work? Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 value of samples on HCT116 and CCD112. Retrieved January 26, 2026, from [Link]
- Chan, G. K., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PloS one, 10(9), e0137064.
- Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules (Basel, Switzerland), 13(4), 749–761.
-
ResearchGate. (2026). (PDF) Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of CPEC concentration on the formation of CPEC-TP and on the... Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of Action of CPEC. Retrieved January 26, 2026, from [Link]
Sources
- 1. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Potent Inhibition of CTP Synthase by Gemcitabine-5'-Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenylcytosine triphosphate. Formation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
